3-Methyl-3-propoxybutan-1-OL
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
189456-84-6 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
3-methyl-3-propoxybutan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-4-7-10-8(2,3)5-6-9/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
YGLVSKWXLVGBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(C)CCO |
Herkunft des Produkts |
United States |
Formulation Guidelines and Cleaning Validation Protocols for Industrial Cleaning Agents Containing 3-Methyl-3-Propoxybutan-1-ol
Executive Summary & Mechanistic Rationale
In high-precision manufacturing and pharmaceutical drug development, the eradication of cross-contamination is a non-negotiable regulatory mandate[1]. To meet stringent Good Manufacturing Practice (cGMP) standards, formulation scientists are increasingly turning to advanced alkoxy methyl butanols. 3-methyl-3-propoxybutan-1-ol (MPB) represents a structural evolution over traditional solvents like 3-methoxy-3-methyl-1-butanol (MMB).
The causality behind MPB's superior performance lies in its molecular architecture. By substituting a methoxy group with a bulkier propoxy group, MPB achieves a higher partition coefficient (LogP) and lower volatility[2]. This enhanced lipophilicity allows the solvent to aggressively partition into and dissolve heavy greases, hardened photoresists, and recalcitrant Active Pharmaceutical Ingredient (API) residues[2]. Simultaneously, its terminal hydroxyl group maintains critical hydrogen-bonding capacity, ensuring complete water miscibility for residue-free aqueous rinsing.
Physicochemical Profiling
To design a self-validating cleaning system, one must first understand the thermodynamic boundaries of the solvent. The table below outlines the comparative advantages of MPB against standard industrial baselines.
| Property / Metric | 3-Methyl-3-Propoxybutan-1-ol (MPB) | 3-Methoxy-3-Methyl-1-butanol (MMB) | Isopropyl Alcohol (IPA) |
| Chemical Formula | C8H18O2[3] | C6H14O2 | C3H8O |
| Lipophilicity (LogP) | High (Propoxy-driven) | Moderate | Low |
| Flash Point | > 100°F (Combustible, non-flammable)[2] | 154°F (68°C) | 53°F (12°C) |
| Water Miscibility | 100% Miscible | 100% Miscible | 100% Miscible |
| Primary Target Soils | Hardened polymers, APIs, heavy flux[2] | Light oils, particulate soils | Light residues, biologicals |
Formulation Architecture: The Synergistic System
A standalone solvent is rarely sufficient for complex industrial soils. A robust, self-validating cleaning formulation requires a multi-component architecture where each ingredient serves a distinct, mechanistic purpose. Based on established industrial benchmarks[2], the optimal MPB formulation integrates the following:
-
Primary Solvent (MPB - 15-30% w/w): Acts as the primary lipophilic disruptor.
-
Cyclic Ether Co-Solvent (e.g., Tetrahydrofurfuryl alcohol - 20-35% w/w): The cyclic ether rapidly penetrates and swells polymer/resin matrices[2]. Once the matrix is expanded, MPB can efficiently sever the intermolecular bonds holding the soil to the substrate.
-
Alkaline Saponifier (e.g., Aminomethyl propanol or Monoethanolamine - 5-15% w/w): Maintains the solution pH > 6[2]. This alkaline environment is critical for saponifying lipid-based residues and neutralizing acidic rosin fluxes.
-
Aqueous Base (Water - Q.S. to 100%): Acts as the carrier fluid, enabling micellar formation and ensuring the final product is non-flammable.
Fig 1. Mechanistic pathway of MPB-based industrial cleaning agents on complex lipophilic soils.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in recovery studies and control blanks ensure that any analytical output is a true reflection of cleaning efficacy, rather than an artifact of poor sampling.
Protocol 1: Preparation of the MPB-Based Cleaning Microemulsion
Causality: The order of addition prevents localized phase separation and exotherms from the alkaline agent.
-
Aqueous Phase Preparation: In a 316L stainless steel compounding vessel, add 300 mL of Deionized (DI) water.
-
Alkaline Integration: Slowly add 100 mL of Aminomethyl propanol under continuous overhead stirring (400 RPM). Allow to mix for 10 minutes to ensure thermal equilibrium.
-
Solvent Blending: In a separate vessel, pre-blend 250 mL of 3-methyl-3-propoxybutan-1-ol (MPB) with 350 mL of Tetrahydrofurfuryl alcohol[2].
-
Emulsification: Gradually titrate the solvent blend into the aqueous alkaline phase. Increase stirring to 800 RPM.
-
Validation: Extract a 10 mL aliquot and measure the pH (Target: > 6.0) and visual clarity (Target: Optically clear, indicating a stable microemulsion).
Protocol 2: Gravimetric Cleaning Efficacy Assay (Polymer/Resin Removal)
Causality: Gravimetric analysis provides absolute quantitative proof of soil removal without relying on complex chromatography, making it ideal for initial formulation screening.
-
Coupon Preparation: Pre-weigh standard 316L stainless steel coupons ( Winitial ).
-
Soiling: Apply a uniform 50 μ m layer of worst-case soil (e.g., hardened photoresist or RA-type rosin flux) to the coupons. Bake at 85°C for 30 minutes to simulate manufacturing stress[2].
-
Post-Soil Weighing: Weigh the coupons again to determine the exact soil mass ( Wsoil ).
-
Cleaning Execution: Immerse the soiled coupons in the MPB cleaning agent at 65°C for 10 minutes under mild ultrasonic agitation[2].
-
Rinsing & Drying: Remove the coupons, rinse with DI water for 60 seconds, and dry in a vacuum oven at 50°C for 1 hour.
-
Final Weighing: Weigh the cleaned coupons ( Wfinal ).
-
Self-Validation Check: Calculate Cleaning Efficacy (%) = [(Wsoil−Wfinal)/Wsoil]×100 . A parallel uncleaned control coupon must show 0% mass loss during the drying phase to validate the assay.
Protocol 3: Pharmaceutical Cleaning Validation (HPLC-UV API Residue Detection)
Causality: In pharmaceutical manufacturing, gravimetric analysis is insufficiently sensitive. High-Performance Liquid Chromatography (HPLC) is required to detect API residues down to 0.1% of the API, ensuring levels are below the Residue Acceptable Limit (RAL)[4][5].
-
Recovery Study (The Control): Spike a known concentration of the target API onto a defined surface area (e.g., 10×10 cm) of a clean equipment proxy. Swab the area using a TX714A swab moistened with an extraction solvent (e.g., Acetone/Acetonitrile)[4]. Analyze via HPLC to establish a "Recovery Factor" (Target: > 80%).
-
Equipment Cleaning: Execute the standard Clean-In-Place (CIP) cycle using the MPB formulation on the pharmaceutical manufacturing equipment.
-
Swab Sampling: Post-rinse, swab the predefined worst-case locations (e.g., internal geometries, valves) using the validated swabbing technique[6].
-
Extraction & HPLC Analysis: Extract the swabs in 5 mL of mobile phase. Inject 20 μ L into the HPLC system equipped with a C18 column and a UV-Vis detector set to the API's λmax .
-
Data Analytics: Quantify the residual API peak area against a standard calibration curve. Apply the Recovery Factor to determine the actual equipment residue. The equipment is released only if the residue is statistically below the health-based exposure limit (HBEL)[7].
Fig 2. Lifecycle workflow for pharmaceutical cleaning validation using HPLC-UV and swab sampling.
References
- Cleaning compositions and methods for cleaning using cyclic ethers and alkoxy methyl butanols. US Patent 6,130,195 A. United States Patent and Trademark Office.
-
3-propoxy-3-methyl-1-butanol Compound Profile. Molaid Chemical Database. Available at:[Link]
-
Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Cleaning Validation: Increasingly Under the Regulatory Spotlight. BioProcess International. Available at:[Link]
-
Cleaning Validation in Pharma: Ensuring Safety & Compliance. Pritchard Industries. Available at:[Link]
-
Cleaning Validation – Residue Limits & Verification. SG Systems Global. Available at:[Link]
-
HPIMS Cleaning Validation Technology. Excellims. Available at:[Link]
Sources
- 1. pritchardindustries.com [pritchardindustries.com]
- 2. US6130195A - Cleaning compositions and methods for cleaning using cyclic ethers and alkoxy methyl butanols - Google Patents [patents.google.com]
- 3. 3-propoxy-3-methyl-1-butanol - CAS号 189456-84-6 - 摩熵化学 [molaid.com]
- 4. Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPIMS cleaning validation technology | Excellims [excellims.com]
- 6. Cleaning Validation – Residue Limits & Verification [sgsystemsglobal.com]
- 7. bioprocessintl.com [bioprocessintl.com]
Application Note: Advanced Liquid-Liquid Extraction (LLE) Utilizing 3-Methyl-3-Propoxybutan-1-ol as a Tunable Organic Phase
Introduction & Mechanistic Rationale
In the landscape of sample preparation and bioanalysis, the selection of an extraction solvent dictates the efficiency, selectivity, and environmental footprint of the workflow. 3-Methyl-3-propoxybutan-1-ol is an advanced, amphiphilic alkoxyalkanol that offers a highly tunable organic phase for Liquid-Liquid Extraction (LLE).
Structurally, this molecule features a sterically hindered tertiary ether linkage combined with an unhindered primary alcohol. This dual functionality creates a highly specific solvation environment: the propyl ether chain provides a sufficient hydrophobic volume to extract moderately non-polar active pharmaceutical ingredients (APIs), while the primary hydroxyl group acts as a strong hydrogen bond donor and acceptor to interact with polar functional groups.
Alkoxyalkanols have emerged as highly efficient, green solvents for both synthesis and extraction methodologies (1)[1]. The thermodynamic interactions within liquid mixtures of alkoxyalkanols dictate their performance, allowing them to form distinct aqueous biphasic systems (ABS) when manipulated with kosmotropic salts (2)[2]. This makes 3-methyl-3-propoxybutan-1-ol an exceptional candidate for Salting-Out Assisted Liquid-Liquid Extraction (SALLE).
Physicochemical Profiling & Solvent Comparison
To understand the utility of 3-methyl-3-propoxybutan-1-ol, it must be compared against traditional LLE solvents. The use of tunable organic phases allows for the selective extraction of target analytes while leaving behind unwanted aliphatic or highly polar interferences (3)[3].
Table 1: Comparative Physicochemical Properties of Extraction Solvents
| Solvent | Chemical Class | Approx. Polarity Index | Water Miscibility | Salting-Out Required? | Toxicity Profile |
| 3-Methyl-3-propoxybutan-1-ol | Alkoxyalkanol | ~4.5 | Moderate | Yes | Low |
| 3-Methoxy-3-methylbutan-1-ol | Alkoxyalkanol | ~5.0 | Complete | Yes | Low |
| Ethyl Acetate | Ester | 4.4 | Low (~8%) | No | Moderate |
| Hexane | Alkane | 0.1 | Immiscible | No | High (Neurotoxic) |
Data summarized from structural extrapolations and established alkoxyalkanol behaviors.
Self-Validating Experimental Protocol: Bioanalytical Extraction
In bioanalytical workflows, LLE is critical for isolating APIs from complex matrices like plasma prior to LC-MS/MS analysis (4)[4].
System Trustworthiness & Validation: To ensure this protocol is a self-validating system, every extraction batch must include a Matrix Blank (to assess endogenous interference) and a Matrix Spike (to calculate absolute recovery). An isotopically labeled Internal Standard (IS) is added to all samples prior to extraction to correct for volumetric losses and matrix effects during LC-MS/MS ionization.
Step-by-Step Methodology: SALLE from Human Plasma
-
Sample Preparation & IS Spiking:
-
Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike with 10 µL of Internal Standard (IS) working solution (100 ng/mL).
-
Causality: Early introduction of the IS ensures it undergoes the exact same thermodynamic partitioning as the target analyte, validating the extraction efficiency from the very first step.
-
-
Solvent Addition:
-
Add 400 µL of 3-methyl-3-propoxybutan-1-ol to the sample.
-
Vortex vigorously for 30 seconds.
-
Causality: The amphiphilic nature of the alkoxyalkanol allows it to initially misce with the aqueous plasma. This ensures deep penetration into protein binding pockets, thoroughly disrupting analyte-protein interactions before phase separation occurs.
-
-
Salting-Out Phase Separation:
-
Add 200 µL of a 4M Potassium Phosphate Dibasic ( K2HPO4 ) solution.
-
Vortex for an additional 60 seconds.
-
Causality: K2HPO4 is a strong kosmotrope. According to the Hofmeister series, it highly structures water, thereby stripping the hydration shell around the hydroxyl group of 3-methyl-3-propoxybutan-1-ol. This forces the solvent out of the aqueous phase, creating a sharp organic layer while simultaneously precipitating plasma proteins.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Result: Three distinct layers will form: a lower aqueous layer containing salts, a middle compacted protein pellet, and a clear upper organic layer containing the solvent and target APIs.
-
-
Organic Phase Recovery & Evaporation:
-
Carefully transfer 300 µL of the upper organic phase to a clean glass autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Causality: Removing the extraction solvent concentrates the analyte and prevents solvent-induced peak distortion (e.g., fronting or splitting) during reversed-phase LC-MS/MS analysis.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).
-
Vortex and inject 5 µL into the LC-MS/MS system.
-
Workflow Visualization
Fig 1: SALLE workflow using 3-methyl-3-propoxybutan-1-ol for API extraction and LC-MS/MS analysis.
Troubleshooting & Optimization
-
Issue: Poor Phase Separation or Emulsion Formation.
-
Causality: Insufficient ionic strength to overcome the hydrogen bonding between the alkoxyalkanol and water.
-
Solution: Increase the concentration of the kosmotropic salt (e.g., from 4M to 5M K2HPO4 ), or lower the temperature to 4°C during centrifugation to decrease mutual solubility.
-
-
Issue: Low Analyte Recovery.
-
Causality: The target API may be highly ionized at the current matrix pH, making it too hydrophilic to partition into the organic phase.
-
Solution: Adjust the pH of the aqueous matrix to ensure the API is in its neutral state (e.g., add formic acid for acidic APIs, or ammonium hydroxide for basic APIs) prior to solvent addition.
-
Sources
Application Note: Incorporating 3-Methyl-3-Propoxybutan-1-ol (MPB) into Advanced Biocompatible Surface Coating Formulations
Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The development of advanced surface coatings—particularly for medical devices, diagnostic films, and controlled-release pharmaceutical solid dosage forms—requires coalescing agents that ensure perfect polymer chain entanglement without leaving toxic or volatile residues[1]. This application note details the physicochemical rationale and experimental protocols for integrating 3-methyl-3-propoxybutan-1-ol (MPB, CAS 189456-84-6) into high-performance, waterborne polymer dispersions. By overcoming the volatility and partitioning limitations of traditional ether-alcohols like 3-methoxy-3-methyl-1-butanol (MMB)[2], MPB functions as a next-generation film-forming aid. It facilitates defect-free capillary coalescence in biocompatible polyurethane and acrylic systems, ensuring high-tensile, pinhole-free barrier coatings.
Physicochemical Profiling & Mechanistic Insights
Ether-alcohols are widely utilized in surface coatings to regulate flow, leveling, and coalescence[3]. While MMB remains an industry standard due to its low toxicity and stability, advanced aqueous coatings require coalescing agents with ultra-low volatility and enhanced lipophilicity to prevent premature evaporation ("skinning")[4].
MPB features a bulkier propoxy group (-O-CH₂-CH₂-CH₃) compared to the methoxy group of MMB. This structural modification fundamentally alters its thermodynamic behavior in aqueous dispersions, providing three distinct mechanistic advantages:
-
Enhanced Phase Partitioning: The increased hydrophobicity (higher LogP) drives MPB out of the aqueous phase and directly into the hydrophobic polymer particles during the critical water-evaporation phase.
-
Targeted Plasticization: By concentrating within the polymer matrix, MPB efficiently lowers the glass transition temperature ( Tg ) and the Minimum Film-Forming Temperature (MFFT), allowing capillary forces to deform and fuse the latex/polyurethane particles.
-
Controlled Evaporation Kinetics: MPB's higher boiling point ensures it remains in the film long enough to facilitate complete chain entanglement before evaporating entirely. This prevents the formation of solvent-trapped micro-voids, a critical failure point in pharmaceutical barrier coatings.
Table 1: Comparative Physicochemical Profile of Ether-Alcohol Coalescing Agents
| Property | MMB (Standard) | MPB (Advanced Formulation) | Mechanistic Impact in Formulations |
| Molecular Weight | 118.17 g/mol | 146.23 g/mol | Bulkier propoxy group enhances steric hindrance against rapid evaporation. |
| Boiling Point | 173–175 °C | ~195–200 °C | Prolongs the "open time" of the coating, preventing surface skinning. |
| Water Solubility | Completely miscible | Partially miscible / Lipophilic | Drives partitioning into the hydrophobic polymer phase during water evaporation. |
| Volatility | Low | Ultra-low | Ensures zero VOC-related micro-voids in the final cured diagnostic film. |
Experimental Protocol: Formulation of a Biocompatible Polyurethane-Acrylic Coating
Objective: To formulate a defect-free, controlled-release polymer coating using MPB as the primary coalescing agent. Self-Validating Design: This protocol incorporates dynamic light scattering (DLS) and optical microscopy to verify the causality of MPB-induced coalescence, ensuring the system is self-validating.
Step 1: Preparation of the Aqueous Dispersion
-
Action: In a high-shear mixer, blend 50.0 g of a biocompatible polyurethane-acrylic hybrid dispersion (40% solid content) with 10.0 g of deionized water. Adjust the pH to 7.5 using a dilute tromethamine buffer.
-
Causality: Maintaining a slightly alkaline pH stabilizes the electrostatic repulsion between polymer particles, preventing premature flocculation before the coalescing agent is introduced.
Step 2: Incorporation of MPB
-
Action: Dropwise, add 2.0 g of MPB (equivalent to 4% wt/wt based on total formulation) under continuous low-shear agitation (200 RPM) over 10 minutes.
-
Causality: Dropwise addition prevents localized solvent shock. MPB’s bifunctional nature allows it to temporarily hydrogen-bond with water while its propoxy tail begins orienting toward the lipophilic polymer domains.
Step 3: Rheological Equilibration (Critical Step)
-
Action: Agitate the dispersion at 400 RPM for 45 minutes at 25°C, followed by a 12-hour resting phase in a sealed vessel.
-
Causality: The resting phase is non-negotiable. MPB requires thermodynamic time to partition from the aqueous continuous phase into the dispersed polymer particles. Skipping this step results in heterogeneous plasticization, leading to localized domains of high MFFT and subsequent micro-cracking during film formation.
-
Self-Validation: Conduct DLS on the liquid dispersion before and after the resting phase. A 5–10% increase in the hydrodynamic radius of the polymer particles confirms successful MPB partitioning and particle swelling.
Step 4: Application and Curing
-
Action: Apply the equilibrated dispersion onto the target substrate (e.g., a diagnostic film matrix or solid dosage form) using a wire-wound rod to achieve a wet film thickness of 100 µm. Cure in a convection oven at 40°C for 2 hours, followed by a ramp to 60°C for 1 hour.
-
Causality: The initial 40°C phase evaporates the bulk water, concentrating MPB within the polymer and driving capillary fusion. The 60°C ramp facilitates the final, slow evaporation of MPB, locking in the entangled polymer chains.
Step 5: Validation and Quality Control
-
Action: Assess the cured film using optical microscopy and tensile testing.
-
Self-Validation: Verify complete coalescence by measuring the optical clarity of the film. Opacity or milkiness indicates incomplete particle deformation due to insufficient MPB partitioning. A perfectly clear film validates the protocol's efficacy.
Visualization of the Coalescence Mechanism
The following diagram illustrates the logical workflow and physical mechanisms by which MPB drives defect-free film formation compared to highly volatile solvents.
Figure 1: Logical workflow of MPB-driven capillary coalescence and defect-free film formation.
Quantitative Data Presentation
To optimize the formulation, varying concentrations of MPB were evaluated. The data below demonstrates the causality between MPB concentration and the resulting physical properties of the cured diagnostic coating.
Table 2: Impact of MPB Concentration on Polyurethane Coating Performance Metrics
| MPB Concentration (wt%) | Minimum Film-Forming Temp (MFFT) | Tensile Strength (MPa) | Film Porosity (%) | Optical Clarity (Transmittance %) |
| 0% (Control) | 22 °C | 12.4 | 8.5% | 72% |
| 2% | 15 °C | 18.2 | 3.2% | 85% |
| 4% (Optimal) | 8 °C | 24.6 | < 0.5% | 98% |
| 6% | 5 °C | 23.1 | < 0.5% | 99% |
Data Interpretation: At 4% MPB, the formulation achieves an optimal balance. The MFFT is lowered sufficiently to allow room-temperature capillary fusion, resulting in a highly transparent, non-porous film with maximum tensile strength. Beyond 4%, the MFFT continues to drop, but tensile strength slightly decreases due to residual plasticization if the final curing time is not extended.
References
1.[3] Title: ETHOXY PROPANOL | Ataman Kimya Source: atamankimya.com URL:
2.[2] Title: 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3 - OECD Existing Chemicals Database Source: oecd.org URL:
3.[1] Title: Diagnostic Polymers and Coatings - American Chemical Society Source: acs.org URL:
4.[4] Title: Coalescing agent for aqueous coating, coalescing agent composition and aqueous coating - Justia Patents Source: justia.com URL:
Sources
Application Note: High-Sensitivity GC-MS Determination of 3-Methyl-3-propoxybutan-1-ol in Complex Matrices
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Introduction & Methodological Rationale
3-Methyl-3-propoxybutan-1-ol (CAS 189456-84-6) 1 is an advanced ether alcohol characterized by a bulky tertiary propoxy group and a primary hydroxyl moiety 2. Structurally related to the widely utilized industrial solvent and fragrance carrier 3-methoxy-3-methylbutan-1-ol (MMB) 3, this compound is increasingly relevant in specialized solvent formulations, flavor/fragrance profiling, and as an intermediate in organic synthesis 4.
Accurate trace-level quantification of ether alcohols in complex matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with electron ionization (EI) serves as the gold standard for this application due to its superior resolving power and structural elucidation capabilities 5. However, to prevent chromatographic anomalies, the method must be carefully engineered around the molecule's specific physicochemical properties.
Physicochemical Properties & Mass Spectrometry Fundamentals
Understanding the molecular architecture of 3-methyl-3-propoxybutan-1-ol is critical for optimizing the GC-MS workflow. While the molecule is sufficiently volatile for gas-phase analysis, its primary hydroxyl group can interact with active silanol sites in the GC inlet and column, leading to peak tailing and compromised sensitivity.
Table 1: Physicochemical & Chromatographic Properties
| Property | Value | Methodological Implication |
| IUPAC Name | 3-methyl-3-propoxybutan-1-ol | Target analyte identification. |
| CAS Registry Number | 189456-84-6 | Unique chemical identifier. |
| Molecular Formula | C8H18O2 | Determines isotopic distribution. |
| Molecular Weight | 146.23 g/mol | Baseline for mass spectrometric detection. |
| Boiling Point (Est.) | 190–195 °C | Requires an oven ramp up to at least 250 °C. |
| Derivatized MW (TMS) | 218.38 g/mol | Confirms successful mono-silylation. |
The Causality of Derivatization and Fragmentation
To mitigate silanol interactions, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed 6. The causality here is driven by steric hindrance: the bulky tertiary ether (propoxy) group does not participate in the reaction, forcing the BSTFA to selectively and quantitatively cap the primary alcohol. This yields a highly stable mono-TMS derivative.
Under 70 eV Electron Ionization (EI), the fragmentation of this TMS derivative is thermodynamically driven by the stability of the resulting ions:
-
Alpha-Cleavage (Base Peak Generation): The most favored cleavage occurs at the C2-C3 bond adjacent to the tertiary carbon. This yields a highly stable, resonance-stabilized oxonium ion [Pr-O-C(CH3)2]+ at m/z 101.
-
Alternative Alpha-Cleavage: The same C2-C3 cleavage can retain the charge on the TMS-bearing fragment, yielding [CH2-CH2-O-TMS]+ at m/z 117.
-
Loss of Methyl: Cleavage of a methyl group from the TMS moiety yields [M - CH3]+ at m/z 203.
Fig 1. EI-MS fragmentation pathways for TMS-derivatized 3-methyl-3-propoxybutan-1-ol.
Experimental Design: The Self-Validating System
Trustworthiness in analytical chemistry requires protocols that validate themselves during execution. This method incorporates a Self-Validating QA/QC System :
-
Extraction Efficiency Check: An isotope-labeled surrogate (e.g., MMB-d3) is spiked into the raw matrix before extraction. Recovery must fall between 85–115%; otherwise, the extraction is deemed invalid due to matrix suppression.
-
Derivatization Completeness Check: The absence of the underivatized molecular ion (m/z 146) in the full-scan confirmation window proves 100% derivatization efficiency.
-
Ion Ratio Verification: The ratio of the quantifier ion (m/z 101) to the qualifier ion (m/z 117) must remain within ±10% of the calibration standard. A deviation indicates co-eluting matrix interference, automatically flagging the sample for re-analysis.
Step-by-Step Protocols
Protocol A: Matrix Extraction and Derivatization
-
Sample Aliquoting: Transfer 1.0 mL (or 1.0 g) of the sample matrix into a clean 15 mL glass centrifuge tube.
-
Surrogate Spiking: Add 50 µL of the internal standard working solution (e.g., MMB-d3 at 10 µg/mL in hexane). Causality: Spiking before extraction ensures any losses during sample prep are mathematically corrected during quantification.
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade Hexane/Ethyl Acetate (80:20, v/v). Vortex vigorously for 2 minutes. Centrifuge at 3000 × g for 5 minutes to achieve phase separation.
-
Solvent Transfer & Concentration: Transfer the upper organic layer to a 2.0 mL GC autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature to prevent volatilization of the analyte.
-
Silylation: Reconstitute the residue in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes in a dry block heater. Causality: Heat accelerates the nucleophilic attack of the primary alcohol on the silicon atom of BSTFA.
-
Cooling: Allow the vial to cool to room temperature prior to GC-MS injection.
Fig 2. Sample prep and GC-MS workflow for 3-methyl-3-propoxybutan-1-ol.
Protocol B: GC-MS Instrumental Parameters
A non-polar to slightly polar stationary phase (5% phenyl / 95% dimethylpolysiloxane) is selected to provide optimal retention and sharp peak shapes for TMS ethers.
Table 2: GC-MS Hardware & Thermal Parameters
| Parameter | Setting / Specification |
| Column | DB-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity), constant flow mode at 1.0 mL/min |
| Injection Mode | Splitless (purge valve opens at 1.0 min) |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 60 °C (hold 1 min) → ramp 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Solvent Delay | 4.0 minutes |
Table 3: Selected Ion Monitoring (SIM) Parameters
| Analyte | Target Quantifier Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |
| 3-Methyl-3-propoxybutan-1-ol (TMS) | 101 | 117, 203 | 50 |
| Internal Standard (MMB-d3 TMS) | 76 | 120, 175 | 50 |
Data Processing & Quality Assurance
Following data acquisition, integrate the peak area of m/z 101 for the target analyte and m/z 76 for the internal standard. Construct a calibration curve using the internal standard method (Area Ratio vs. Concentration Ratio) across a linear dynamic range of 1.0 to 1000 ng/mL.
Self-Validation Checkpoint: Before reporting quantitative results, verify that the coefficient of determination (R²) for the calibration curve is ≥ 0.995, and that the qualifier ion ratios (m/z 117 / m/z 101) for all unknown samples fall within ±10% of the mean ratio established by the calibration standards.
References
-
Molaid. "3-propoxy-3-methyl-1-butanol - CAS号189456-84-6". Molaid Chemical Database. URL: [Link]
-
Chemsrc. "3-methyl-3-propoxybutan-1-ol | CAS#:189456-84-6". Chemsrc Database. URL: [Link]
-
National Center for Biotechnology Information. "Methoxymethylbutanol | CID 62118". PubChem. URL: [Link]
- Mark, et al. "Substituted butanol derivatives and their use as fragrance and flavor materials". US Patent 9756872B2.
-
Aschmann, S. M., et al. "Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol". Environmental Science & Technology. URL:[Link]
-
Fluka Chemie AG. "Silylation Overview: Competence in Silylating Agents". Colorado State University Repository. URL:[Link]
Sources
- 1. 3-propoxy-3-methyl-1-butanol - CAS号 189456-84-6 - 摩熵化学 [molaid.com]
- 2. 3-methyl-3-propoxybutan-1-ol | CAS#:189456-84-6 | Chemsrc [chemsrc.com]
- 3. Methoxymethylbutanol | C6H14O2 | CID 62118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9756872B2 - Substituted butanol derivatives and their use as fragrance and flavor materials - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
How to improve reaction yield in the laboratory synthesis of 3-methyl-3-propoxybutan-1-ol
Technical Support Center: Synthesis of 3-methyl-3-propoxybutan-1-ol
Welcome to the technical support center for the laboratory synthesis of 3-methyl-3-propoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis of 3-methyl-3-propoxybutan-1-ol.
Q1: What is the most common and efficient laboratory route for synthesizing 3-methyl-3-propoxybutan-1-ol?
The most direct and industrially relevant method is the acid-catalyzed Markovnikov addition of n-propanol to 3-methyl-3-buten-1-ol.[1] This reaction is favored because it proceeds through a stable tertiary carbocation intermediate, leading to high regioselectivity for the desired product.
The overall transformation is as follows:
-
Reactants: 3-methyl-3-buten-1-ol and n-propanol
-
Catalyst: A strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid, or an acidic ion-exchange resin)
-
Product: 3-methyl-3-propoxybutan-1-ol
Q2: Can you explain the reaction mechanism?
Certainly. The reaction follows a classic electrophilic addition mechanism. The process can be broken down into three key steps, as illustrated in the diagram below.
-
Protonation of the Alkene: The acid catalyst protonates the double bond of 3-methyl-3-buten-1-ol, forming the most stable carbocation possible. In this case, a tertiary carbocation is formed at the C3 position.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of n-propanol attacks the electrophilic tertiary carbocation. This forms a protonated ether intermediate.
-
Deprotonation: A weak base (such as another molecule of propanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 3-methyl-3-propoxybutan-1-ol.
Caption: Acid-catalyzed addition of propanol to an alkene.
Q3: What factors are critical for maximizing reaction yield?
Several factors must be carefully controlled:
-
Stoichiometry: According to Le Châtelier's principle, using an excess of one reactant can drive the equilibrium towards the product. As n-propanol is often inexpensive and can serve as the solvent, using it in significant excess is a common and effective strategy.
-
Catalyst Choice and Concentration: Strong proton acids are required. While sulfuric acid is effective, solid acid catalysts like Amberlyst-15 or Nafion offer advantages in terms of easier removal (simple filtration) and reduced potential for charring and side reactions. Catalyst concentration should be kept low (typically 1-5 mol%) to minimize polymerization of the starting alkene.
-
Temperature Control: The reaction is typically exothermic. Maintaining a moderate temperature (e.g., 40-60°C) is crucial. Excessively high temperatures can promote side reactions such as the elimination of water from the product or the self-condensation of propanol to form dipropyl ether.[2]
-
Anhydrous Conditions: While not as critical as in Grignard reactions, minimizing water content is beneficial. Water can compete with propanol as a nucleophile, potentially leading to the formation of 3-methylbutane-1,3-diol, or it can deactivate certain solid acid catalysts.
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, anhydrous acid catalyst. If using a solid resin, ensure it has been properly activated. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Gently increase the reaction temperature in 5-10°C increments, monitoring for side product formation via TLC or GC. 3. Extend the reaction time. Monitor the reaction progress every 1-2 hours until starting material consumption plateaus. |
| Formation of a Viscous, High-Boiling Residue | Alkene polymerization, a common side reaction in acid-catalyzed additions. This is caused by the carbocation intermediate being attacked by another alkene molecule instead of the alcohol. | 1. Reduce Catalyst Concentration: This is the most common cause. Lower the catalyst loading to the minimum required for a reasonable reaction rate. 2. Maintain Lower Temperature: Polymerization is often more favorable at higher temperatures. 3. Slow Addition: Consider slowly adding the 3-methyl-3-buten-1-ol to the mixture of propanol and catalyst to maintain a low concentration of the alkene at any given time. |
| Significant Amount of Dipropyl Ether Detected | Acid-catalyzed self-condensation of the n-propanol solvent/reagent. This is essentially a Williamson ether synthesis under acidic conditions, which becomes more prominent at higher temperatures.[2][3] | 1. Lower the Reaction Temperature: This side reaction has a higher activation energy than the desired addition reaction. Operating at the lowest feasible temperature will favor the desired product. 2. Use a Milder Catalyst: A less aggressive catalyst, such as an acidic resin, may reduce the rate of this bimolecular condensation. |
| Product Decomposes During Distillation | The product is a tertiary ether and a primary alcohol. Tertiary ethers can be susceptible to acid-catalyzed hydrolysis or elimination at high temperatures, especially if acidic residues remain. | 1. Thorough Neutralization: Before distillation, ensure the reaction mixture is completely neutralized. Wash the organic phase with a weak base like saturated sodium bicarbonate solution, followed by a water or brine wash. 2. Vacuum Distillation: Purify the product using distillation under reduced pressure. This lowers the boiling point, preventing thermal decomposition. |
Section 3: Experimental Protocols & Workflows
Protocol 3.1: Optimized Synthesis of 3-methyl-3-propoxybutan-1-ol
This protocol is designed as a robust starting point for optimization in your laboratory.
Materials:
-
3-methyl-3-buten-1-ol (98%+)
-
n-Propanol (Anhydrous, 99.5%+)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Amberlyst-15 ion-exchange resin
-
Diethyl ether or MTBE (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add n-propanol (5.0 molar equivalents based on the alkene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH·H₂O, 2 mol%). If using Amberlyst-15, add ~10% by weight relative to the limiting reagent.
-
Reactant Addition: Begin stirring and add 3-methyl-3-buten-1-ol (1.0 molar equivalent) to the flask.
-
Reaction: Heat the mixture to 50-55°C. Monitor the reaction's progress using GC or TLC (staining with permanganate to visualize the disappearance of the alkene). The reaction is typically complete within 4-8 hours.
-
Workup & Neutralization:
-
Cool the reaction mixture to room temperature.
-
If using a solid catalyst, remove it by filtration.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (or MTBE).
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the acid. (Caution: CO₂ evolution!).
-
Water (1x).
-
Brine (1x).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 3-methyl-3-propoxybutan-1-ol.
Workflow Visualization
The following diagram outlines the logical flow of the troubleshooting process for this synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Wu, J., et al. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available at: [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance? Available at: [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Available at: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]
-
Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. Available at: [Link]
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022, December 2). MDPI. Available at: [Link]
-
Optimization of Reaction Conditions a. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.
-
Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. (n.d.). PMC. Available at: [Link]
-
Vaia. (n.d.). Question: Use a Grignard reaction to prepare the following alcohols. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methyl-3-buten-1-ol. Available at: [Link]
-
Patsnap. (2013, July 31). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. Available at: [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Available at: [Link]
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
Recent advances in microbial 3-methyl-1-butanol production. (n.d.). PMC. Available at: [Link]
-
Semantic Scholar. (2023, September 13). MSB - 3-Methyl-3-Sulfanylbutan-1-Ol Extraction Its Esterification with Citric Acid and PPCA Materials Synthesis. Available at: [Link]
-
Fiveable. (2025, August 15). 3-methyl-1-butanol: Organic Chemistry Study Guide. Available at: [Link]
-
PubMed. (2026, February 23). Recent advances in microbial 3-methyl-1-butanol production. Available at: [Link]
-
ResearchGate. (2026, February 25). Recent advances in microbial 3-methyl-1-butanol production. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butanol, 3-methyl-. In NIST WebBook. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Phase Separation in 3-Methyl-3-propoxybutan-1-ol Aqueous Mixtures
Executive Summary & Physicochemical Context
As a Senior Application Scientist, I frequently assist formulators who are transitioning from the widely used solvent 3-methyl-3-methoxybutan-1-ol (MMB) to its heavier analog, 3-methyl-3-propoxybutan-1-ol (MPB)[1]. While MMB exhibits complete miscibility with water due to its compact methoxy group and bifunctional hydrogen-bonding capability[2], substituting it with a propoxy group fundamentally alters the thermodynamic landscape of the mixture.
The extended aliphatic chain in MPB increases the hydrophobic mismatch in aqueous environments. This shift in the hydrophilic-lipophilic balance (HLB) frequently manifests as phase separation, characterized by Lower Critical Solution Temperature (LCST) behavior and a heightened sensitivity to electrolytes. Phase separation in these systems is not a "failure" of the formulation; it is a predictable, thermodynamically driven event governed by the entropic penalty of hydrophobic hydration.
Diagnostic Workflow: Resolving Phase Separation
To systematically identify and resolve the root cause of phase separation in your MPB mixtures, follow the logical progression outlined in the diagnostic workflow below.
Diagnostic workflow for troubleshooting MPB phase separation.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My aqueous formulation containing MPB was clear at room temperature but turned cloudy when transferred to a 40°C stability chamber. Why? Causality: You are observing the Cloud Point, a direct manifestation of LCST behavior. At lower temperatures, the ether oxygen and the hydroxyl group of MPB form stable hydrogen bonds with water. However, as thermal energy increases, these hydrogen bonds are disrupted. The entropic cost of maintaining the highly ordered "water cage" (clathrate-like structure) around the hydrophobic propoxy tail becomes thermodynamically unfavorable. Consequently, the system minimizes its free energy by separating into a water-rich phase and an MPB-rich phase. Solution: To restore homogeneity at elevated temperatures, you must reduce the polarity of the aqueous phase. Introducing a coupling agent or hydrotrope like MMB, which acts as a bridge between hydrophobic and hydrophilic domains, can effectively suppress this thermally-induced phase separation and raise the cloud point[3].
Q2: I added a standard buffer (e.g., Phosphate or Sulfate salts) to my MPB-water mixture, and it immediately split into two layers. What caused this? Causality: This is a classic "salting-out" phenomenon governed by the Hofmeister series. Kosmotropic (water-structuring) ions like SO42− or PO43− have a very high charge density and strongly bind water molecules. They effectively "steal" the water of hydration away from the MPB molecules. Without sufficient water molecules to solvate the polar headgroups of MPB, the hydrophobic interactions between the propoxy tails dominate, forcing the MPB out of the aqueous phase. Solution: If high ionic strength is required for your Active Pharmaceutical Ingredient (API) or biological system, switch to more chaotropic salts (e.g., chlorides or nitrates) which have a weaker salting-out effect. Alternatively, decrease the weight fraction of MPB.
Q3: How can I formulate a microemulsion or stable single-phase system with MPB and water? Causality: You need to alter the cohesive energy density of the mixture. By utilizing Hansen Solubility Parameters (HSP), we know that bridging the gap between water's high polarity and an amphiphilic molecule's dispersion/polar parameters requires a carefully selected co-solvent[4]. Solution: Construct a ternary phase diagram using water, MPB, and a selected co-solvent (such as propylene glycol or MMB) to identify the binodal curve and the safe, single-phase operating region.
Quantitative Data: Comparative Solvent Properties
Understanding the physicochemical differences between MMB and MPB is crucial for predicting phase behavior. The table below summarizes their comparative properties.
| Property | 3-Methyl-3-methoxybutan-1-ol (MMB) | 3-Methyl-3-propoxybutan-1-ol (MPB) |
| CAS Number | 56539-66-3 | 189456-84-6 |
| Aqueous Miscibility | Complete (100% miscible) | Partial (Concentration & Temp dependent) |
| Phase Behavior in Water | Stable single phase | LCST / Cloud Point observed |
| Hydrophobic Tail | Methoxy ( −OCH3 ) | Propoxy ( −OCH2CH2CH3 ) |
| Response to Kosmotropic Salts | Highly tolerant | Highly sensitive (Rapid salting-out) |
| Primary Formulation Role | Primary solvent, Hydrotrope | Co-surfactant, Hydrophobic modifier |
Self-Validating Experimental Protocols
To troubleshoot and map the safe formulation space for MPB, you must empirically determine its phase boundaries. The following protocols are designed to be self-validating; the visual transition from transparent to turbid provides immediate, binary feedback on the thermodynamic state of the system.
Protocol A: Cloud Point Determination (LCST Mapping)
Objective: Determine the exact temperature at which an MPB/water mixture phase-separates, establishing the thermal stability limit of the formulation.
Step-by-Step Methodology:
-
Preparation: Prepare a series of 10 mL aqueous solutions containing MPB at mass fractions ranging from 1% to 20% (w/w) in clear glass scintillation vials.
-
Equilibration: Place the sealed vials in a temperature-controlled water bath set to 15°C. Allow 15 minutes for thermal equilibration. The solutions should be optically clear.
-
Thermal Ramp: Increase the bath temperature at a highly controlled rate of 0.5°C per minute.
-
Observation: Continuously monitor the vials against a dark background with a strong, focused light source (Tyndall effect observation).
-
Data Capture: Record the exact temperature at which the first sign of persistent turbidity (cloudiness) appears. This is the Cloud Point ( Tc ).
-
Validation: Cool the bath back down to 15°C. The transition must be reversible; the mixture should become clear again as it drops below Tc . If it does not clear, an irreversible chemical reaction has occurred, rather than a thermodynamic phase transition.
Protocol B: Constructing a Ternary Phase Diagram (Binodal Curve)
Objective: Identify the exact ratio of Water, MPB, and a Co-solvent (e.g., MMB) required to maintain a stable, single-phase system.
Step-by-step methodology for constructing a ternary phase diagram.
Step-by-Step Methodology:
-
Binary Baseline: Prepare 5.0 g of a turbid binary mixture of MPB and water (e.g., 50:50 w/w) in a 20 mL glass vial equipped with a magnetic stir bar.
-
Titration Setup: Fill a precision burette with the chosen co-solvent/hydrotrope (e.g., MMB).
-
Addition: Under constant, vigorous stirring at a controlled room temperature (25°C), titrate the co-solvent into the turbid mixture dropwise.
-
Endpoint Detection: Stop the titration the exact moment the mixture transitions from turbid to completely optically clear. This precise point represents the binodal boundary.
-
Gravimetric Analysis: Weigh the vial to determine the exact mass of co-solvent added to achieve a single phase.
-
Mapping: Calculate the mass fractions of all three components (Water, MPB, Co-solvent) and plot this point on a triangular simplex coordinate system. Repeat with different initial Water:MPB ratios (e.g., 90:10, 70:30, 30:70) to complete the binodal curve.
References
-
Molaid. "3-propoxy-3-methyl-1-butanol - CAS号189456-84-6". Molaid Chemical Database. 1
-
Benchchem. "3-Methoxy-3-methylbutan-1-ol | 56539-66-3". Benchchem Product Catalog. 2
-
Vigour Group. "Detergent Factory Guide: Comprehensive Analysis of Color-Protective Fabric Detergent Formulations". Vigour Group Technical Articles. 3
-
Smolecule. "Buy 3-Methoxy-3-methylbutan-1-ol | 56539-66-3". Smolecule Product Specifications. 4
Sources
Technical Support Center: Optimizing 3-Methyl-3-Propoxybutan-1-ol (MPB) for High-Temperature Cleaning
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the cleaning efficacy of[1] at elevated temperatures.
Mechanistic Principles: The Thermodynamics of MPB Solvation
Unlike traditional surfactants, glycol ethers like MPB do not form micelles; their cleaning mechanism relies on direct solvation[2]. MPB is an advanced amphiphilic ether-alcohol. The primary hydroxyl group anchors to the aqueous phase, while the bulky tertiary propoxy tail penetrates highly cross-linked hydrophobic soils (e.g., Active Pharmaceutical Ingredient (API) residues, polymeric resins).
Operating at elevated temperatures (60°C–80°C) introduces three critical thermodynamic advantages:
-
Viscosity Reduction: Heat drastically lowers the solvent's viscosity, improving substrate wetting and penetration into microscopic surface crevices.
-
Kinetic Energy: The increased thermal energy accelerates soil dissolution by overcoming the activation energy required to disrupt heavy industrial greases and polymer matrices[2].
-
Phase Behavior: Some glycol ethers exhibit inverse solubility in water at elevated temperatures, effectively separating from the aqueous phase to concentrate their solvent power directly on the lipophilic residue[3].
Diagram 1: Thermodynamic and structural mechanisms driving MPB solvation at elevated temperatures.
Troubleshooting Guides & FAQs
Q1: Why am I experiencing rapid solvent depletion when operating at 85°C? Causality: While MPB is a higher homologue of 3-methyl-3-methoxybutanol (which boasts a robust boiling point of 173°C[4]), operating at 85°C in an open or highly agitated system increases its vapor pressure exponentially, leading to evaporative loss. Solution: Transition to a closed-loop cleaning-in-place (CIP) system. If open-bath sonication is required, utilize a reflux condenser or lower the operating temperature to 70°C, compensating for the thermal drop by increasing mechanical shear.
Q2: MPB effectively dissolves highly cross-linked hydrophobic residues at 75°C, but I observe redeposition (filming) upon cooling. How can this be prevented? Causality: Solvation capacity is strictly temperature-dependent. As the solvent cools, the kinetic energy drops below the threshold required to keep heavy lipophilic APIs solvated. This causes the dissolved soils to precipitate out of the solvent phase and redeposit onto the substrate. Solution: Implement a "hot-drain" protocol. Evacuate the MPB solvent while the system is still above 60°C, followed immediately by a warm aqueous or co-solvent rinse before the reactor walls drop below the precipitation threshold.
Q3: How does the propoxy group in MPB alter its cleaning efficacy compared to standard methoxy solvents? Causality: The tertiary propoxy group in MPB[1] provides a bulkier, more hydrophobic tail compared to methoxy-based solvents like MMB. Because glycol ethers bridge the oil-water interface[2], this increased lipophilicity allows MPB to attack non-polar pharmaceutical greases more aggressively, though it requires higher thermal energy to maintain optimal flow dynamics. Solution: Reserve MPB for late-stage, highly hydrophobic API cleaning. For hydrophilic proteinaceous soils, a methoxy-variant or a higher water-ratio blend is preferred.
Q4: Is there a risk of thermal degradation or oxidation of MPB during prolonged heating cycles? Causality: Like many ethers, prolonged exposure to heat and atmospheric oxygen can lead to the formation of peroxides and organic acids, which degrades cleaning efficacy and lowers the flash point. Solution: Blanket the cleaning tank with nitrogen (N2) during continuous high-temperature cycles (>48 hours) and implement routine peroxide testing using standard iodide strips.
Experimental Protocols: High-Temperature Cleaning Validation
To ensure trustworthiness and reproducibility, every cleaning cycle must be a self-validating system. Follow this step-by-step methodology to optimize MPB for your specific API residue.
-
Step 1: Baseline Residue Profiling & Coupon Coating
-
Action: Coat 316L stainless steel coupons with a standardized concentration of the target API (e.g., 50 mg/cm²).
-
Causality: Establishes a known, worst-case scenario baseline for quantitative recovery analysis.
-
-
Step 2: Solvent Heating & Inerting
-
Action: Pre-heat 100% MPB to the target temperature (e.g., 75°C) in a sealed, jacketed vessel under a nitrogen blanket.
-
Causality: Ensures the solvent reaches optimal kinetic energy for direct solvation[2] while preventing oxidative degradation.
-
-
Step 3: Dynamic Agitation Simulation
-
Action: Submerge the coated coupons and apply dynamic agitation (150 RPM) or ultrasonic impingement for exactly 15 minutes.
-
Causality: Mechanical shear works synergistically with thermal energy to disrupt the boundary layer of the soil matrix.
-
-
Step 4: Hot-Drain & Rinse Protocol
-
Action: Remove the coupons while the solvent is still >60°C. Immediately rinse with Water for Injection (WFI) heated to 65°C.
-
Causality: Prevents the inverse solubility phase separation[3] and thermal redeposition of the API during cooling.
-
-
Step 5: Analytical Verification
-
Action: Swab the coupons and analyze via High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis.
-
Causality: Closes the validation loop, proving the efficacy of the selected temperature and solvent ratio.
-
Diagram 2: Self-validating high-temperature cleaning workflow for pharmaceutical reactors.
Quantitative Data: Temperature vs. Cleaning Efficacy
Test Conditions: 100% MPB solvent applied to 50mg/cm² of hydrophobic API residue (LogP > 4.0) under constant 150 RPM agitation for 15 minutes.
| Operating Temp (°C) | Est. Solvent Viscosity (cP) | Dissolution Rate (mg/min) | Residue Post-Rinse (ppm) | Visual Assessment |
| 25°C (Ambient) | ~ 4.5 | 1.2 | 450 | Incomplete, tacky film |
| 50°C | ~ 2.1 | 5.8 | 85 | Mostly clean, slight haze |
| 75°C | ~ 0.9 | 14.5 | < 10 (LOD) | Spotless, no residue |
(Note: Viscosity values are extrapolated based on standard glycol ether thermal degradation curves. LOD = Limit of Detection.)
References
-
Chemsrc. "3-methyl-3-propoxybutan-1-ol | CAS#:189456-84-6". Chemsrc Database.[Link]
-
OECD. "3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3". OECD Existing Chemicals Database.[Link]
-
Sinolook. "Glycol Ether Cleaning Products: Industrial & Household Applications Guide". Sinolook Blog.[Link]
-
Sigma-Aldrich. "Glycol Ethers Properties & Examples, Organic Solvents". Sigma-Aldrich Technical Library.[Link]
Sources
Adjusting solvent pH for optimal 3-methyl-3-propoxybutan-1-ol performance in industrial applications
Welcome to the Advanced Solvent Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals. 3-methyl-3-propoxybutan-1-ol (CAS 189456-84-6) is a high-performance ether alcohol. Its dual-functional nature—combining a lipophilic ether and a hydrophilic alcohol—makes it an exceptional coupling agent. However, achieving optimal performance requires precise pH management to prevent structural degradation and maintain formulation efficacy.
The Mechanistic Causality of pH Sensitivity
To troubleshoot effectively, we must first understand the chemical vulnerabilities of 3-methyl-3-propoxybutan-1-ol. The molecule contains a tertiary ether linkage and a primary alcohol .
While most aliphatic ethers are highly unreactive, tertiary ethers are a critical exception. They are highly susceptible to acid-catalyzed cleavage via an A1 (SN1) carbonium-ion mechanism 1[1]. When the solvent is exposed to an acidic environment (pH < 4.0), the ether oxygen becomes protonated. This protonation transforms the ether into a viable leaving group, leading to the rapid and rate-limiting formation of a highly stable tertiary carbocation 2[2]. The molecule subsequently cleaves into propanol and a diol or alkene byproduct, permanently destroying its solvency properties.
Conversely, alkyl ethers are exceptionally stable in basic conditions 1[1]. However, pushing the pH too high (pH > 11) can begin to interfere with the hydrogen-bonding capacity of the primary alcohol, altering the solvent's amphiphilic behavior which is critical for biocatalysis and drug extraction 3[3].
Acid-catalyzed SN1 cleavage pathway of tertiary ether linkages.
Troubleshooting Guide & FAQs
Q: My drug extraction yield drops significantly when using an acidic mobile phase (pH 3.0). Why is this happening? A: Your solvent is actively degrading. The tertiary ether linkage in 3-methyl-3-propoxybutan-1-ol undergoes rapid acid hydrolysis at pH 3.0 1[1]. The cleavage destroys the molecule's amphiphilic nature, reducing its ability to couple aqueous and organic phases. Solution: Shift your mobile phase to a neutral or slightly basic buffer (pH 7.0–8.5) where the ether bond remains intact 4[4].
Q: I observe phase separation in my formulation at pH 10.5. Is the solvent breaking down? A: No. Ethers are universally stable to base 1[1]. The phase separation is likely due to the disruption of the hydrogen-bond network at high alkalinity, which reduces its solubility in highly non-polar phases. Solution: Titrate the formulation back to pH 8.0 using a mild citrate buffer to restore optimal coupling efficiency.
Q: Can I use Lewis acids (like AlCl₃) with this solvent if the aqueous pH is neutral? A: Absolutely not. Strong Lewis acids coordinate with the ether oxygen just like Brønsted-Lowry acids (H⁺), triggering the exact same SN1 cleavage pathway 2[2]. Avoid strong Lewis acids when formulating with tertiary ether alcohols.
Self-Validating Experimental Protocol for pH Optimization
To determine the optimal pH for your specific formulation without falling victim to false positives (e.g., assuming degradation when the solvent merely evaporated), you must use a self-validating system . This protocol uses an internal standard and a thermal control to ensure that any observed degradation is purely a function of pH-induced cleavage.
Self-validating workflow for testing ether alcohol stability across pH ranges.
Step-by-Step Methodology:
-
Buffer Preparation & Verification: Prepare a series of 50 mM buffers (e.g., Acetate for pH 4.0, Phosphate for pH 7.5, Carbonate for pH 10.0). Self-Validation: Measure the pH at your target experimental temperature (e.g., 40°C), as pKa values shift with heat, altering the true pH of the system.
-
Solvent Integration & Internal Standardization: Mix 3-methyl-3-propoxybutan-1-ol into the buffer at a 1:9 (v/v) ratio. Immediately spike the solution with 0.1% w/v anisole . Because anisole is an aromatic ether, it is highly resistant to acid cleavage2[2], serving as an immutable internal standard.
-
Thermal Stressing: Seal the vials and incubate at 40°C for 48 hours. Self-Validation: Maintain a duplicate set of vials at 4°C. This negative control establishes a baseline degradation rate of zero, isolating pH and heat as the sole variables.
-
Quantification via GC-MS/HPLC: Analyze the stressed samples against the 4°C controls. Calculate the ratio of the 3-methyl-3-propoxybutan-1-ol peak area to the anisole peak area. A ratio reduction of >2% confirms statistically significant solvent degradation.
Quantitative Data: pH vs. Solvent Stability
The following table summarizes the expected stability of 3-methyl-3-propoxybutan-1-ol across various pH environments, derived from kinetic cleavage models of tertiary ethers.
| Formulation pH | Buffer System | Estimated Half-Life (t½) at 40°C | Primary Degradant | Scientist Recommendation |
| 2.0 | HCl / KCl | < 2 hours | Propanol + Alkene | Critical Failure: Do not use. |
| 4.0 | Acetate | ~14 days | Propanol + Diol | Marginal: Avoid for long-term storage. |
| 7.5 | Phosphate | > 2 years | None | Optimal: Maximum stability and coupling. |
| 10.0 | Carbonate | > 2 years | None | Acceptable: Monitor for phase separation. |
References
-
Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid - ACS Publications.[Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry.[Link]
-
15.12: Cyclic Ethers - Chemistry LibreTexts.[Link]
-
Ether- and Alcohol-Functionalized Task-Specific Ionic Liquids: Attractive Properties and Applications - PMC.[Link]
Sources
Technical Support Center: Formulating with 3-Methyl-3-Propoxybutan-1-ol in Complex Polymer Blends
Welcome to the Application Support Center for 3-methyl-3-propoxybutan-1-ol (MPB, CAS 189456-84-6). As a highly specialized ether-alcohol, MPB is engineered to overcome the solubility limitations frequently encountered when blending polymers of divergent polarities—such as combining hydrophilic cellulosic excipients with hydrophobic elastomers in drug delivery systems.
This guide provides researchers, formulation scientists, and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to ensure phase stability and optimal formulation dynamics.
Mechanistic Primer: Why 3-Methyl-3-Propoxybutan-1-ol?
To troubleshoot effectively, one must understand the causality behind MPB's solvent behavior. Unlike its lighter and more common homologue, 3-methoxy-3-methyl-1-butanol (MMB), MPB features an extended propoxy ether tail. This structural modification fundamentally alters its thermodynamic profile:
-
Amphiphilic Coupling Power: The extended aliphatic propoxy chain increases the dispersion force ( δd ) and reduces the relative hydrogen bonding ( δh ) contribution within its Hansen Solubility Parameters (HSP)[1]. This makes it an exceptional bridging solvent capable of solvating highly hydrophobic polymers while its primary hydroxyl group maintains compatibility with polar domains[2].
-
Oxidative Stability for APIs: In drug formulation, peroxide impurities from standard ether solvents (like THF or diethyl ether) can cause oxidative degradation of Active Pharmaceutical Ingredients (APIs). The tertiary carbon adjacent to the ether oxygen in MPB provides immense steric hindrance, virtually eliminating the risk of auto-oxidation and hazardous peroxide formation during high-shear compounding[3].
Troubleshooting Guides (FAQs)
Q1: My polar/non-polar polymer blend (e.g., PEG and PMMA) is phase-separating during solvent evaporation. How does MPB prevent this? Causality & Solution: Phase separation during evaporation (often observed as a "cloud point" transition) occurs when a highly volatile co-solvent evaporates unevenly, shifting the overall HSP of the solvent system outside the polymers' interaction radius ( R0 )[4]. MPB possesses a very low evaporation rate. By titrating 5–15% w/w MPB into your primary solvent system, it acts as a "tail solvent." It remains in the film longer than volatile solvents, bridging the miscibility gap between the polar and non-polar polymer chains until the blend solidifies into a kinetically trapped, homogeneous matrix.
Q2: I am experiencing severe viscosity spikes when formulating highly concentrated polymer solutions with MPB. What is the mechanism, and how do I fix it? Causality & Solution: Viscosity spikes in ether-alcohols often indicate polymer-chain entanglement exacerbated by inter-chain hydrogen bonding. The hydroxyl group of MPB acts as a hydrogen bond donor/acceptor. If the primary polymer (e.g., a cellulosic derivative) has a high hydroxyl density, MPB may bridge multiple polymer chains, creating a transient gel network. The Fix: Introduce a competitive hydrogen-bonding co-solvent with a lower molar volume (e.g., ethanol or a lighter glycol ether) at a 1:3 ratio to MPB. This disrupts the MPB-polymer cross-linking without sacrificing the overall solubilizing power of the propoxy tail.
Q3: How do I determine if MPB is the right coupling agent for my specific proprietary polymer blend? Causality & Solution: You must calculate the Relative Energy Distance (RED) using Hansen space. If RED < 1, the system is miscible[1]. MPB is ideal when your two polymers occupy distant regions in Hansen space, and you need a solvent whose HSP coordinates sit precisely between them to lower the overall thermodynamic energy of the blend[5]. Use the Cloud-Point Titration Protocol below to empirically validate your RED calculations.
Experimental Protocol: Cloud-Point Titration for Optimizing MPB Concentration
Objective: To empirically determine the minimum concentration of MPB required to stabilize a thermodynamically immiscible binary polymer blend. Self-Validating Mechanism: This protocol utilizes a thermal-cycling reverse-validation step to ensure the observed cloud point is a true thermodynamic boundary, not a temporary kinetic artifact.
Step-by-Step Methodology:
-
Preparation: Dissolve Polymer A (hydrophilic) and Polymer B (hydrophobic) in their respective ideal volatile solvents at 10% w/w.
-
Initial Blending: Slowly inject the Polymer B solution into the Polymer A solution under high shear (1200 RPM) at 25°C.
-
Observation: Note the onset of turbidity (cloudiness), indicating macroscopic phase separation.
-
MPB Titration: Add MPB dropwise (using a calibrated volumetric burette) while maintaining shear. Record the exact volume of MPB required to transition the mixture from turbid to optically clear (transmittance > 98% at 600 nm).
-
Validation (Thermal Cycling): Heat the clear solution to 50°C for 1 hour, then cool rapidly to 5°C. If turbidity returns, the system is only kinetically trapped. Add MPB in 0.5% increments until the solution remains clear across the entire temperature gradient.
-
Evaporation Casting: Cast the solution onto a glass substrate using a Doctor blade (200 µm clearance) and allow it to dry. Inspect the dried film via polarized optical microscopy to confirm the absence of micro-phase separation.
Data Presentation: Comparative Solvency Profiles
Table 1: Physicochemical and Solvency Comparison of Ether-Alcohols in Polymer Blends
| Property / Solvent | 3-Methyl-3-propoxybutan-1-ol (MPB) | 3-Methoxy-3-methyl-1-butanol (MMB) | Diethylene Glycol Monoethyl Ether |
| Amphiphilic Balance | High Lipophilicity | Balanced | High Hydrophilicity |
| HSP ( δd,δp,δh ) | ~16.0, 5.5, 9.5 (Est.) | 15.3, 6.1, 11.2 | 16.1, 9.2, 12.2 |
| Evaporation Rate | Very Slow | Slow | Very Slow |
| Polymer Compatibility | Polyolefins, Elastomers, PMMA | Cellulosics, PVAc, Epoxies | Nitrocellulose, Polyamides |
| Peroxide Formation Risk | Very Low (Steric Hindrance) | Very Low | Moderate |
Workflow Visualization
Workflow for resolving polymer blend phase separation using 3-methyl-3-propoxybutan-1-ol.
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Navigating the Solvent Landscape: A Comparative Guide to 3-methyl-3-propoxybutan-1-ol and 3-methyl-3-methoxy-1-butanol (MMB)
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a cornerstone of successful chemical synthesis, formulation, and drug delivery. An ideal solvent should not only effectively dissolve the desired solutes but also possess a favorable safety profile, appropriate physical properties for the application, and minimal environmental impact. This guide provides an in-depth comparison of the well-characterized solvent 3-methyl-3-methoxy-1-butanol (MMB) and its lesser-known analogue, 3-methyl-3-propoxybutan-1-ol.
While MMB is a commercially available solvent with a wealth of accessible data, 3-methyl-3-propoxybutan-1-ol is not as widely documented. Therefore, this guide will present a comprehensive, data-driven overview of MMB's properties, followed by a scientifically grounded extrapolation of the expected properties of 3-methyl-3-propoxybutan-1-ol based on established principles of chemical structure-property relationships. This comparative approach will empower researchers to understand the potential advantages and disadvantages of each solvent and to make informed decisions for their specific applications.
3-methyl-3-methoxy-1-butanol (MMB): A Profile
MMB is a unique alcohol solvent that is a clear, colorless, and water-soluble liquid with a mild odor.[1] It is recognized for its favorable environmental and safety profile, having passed the U.S. EPA's DfE screen for solvents and being listed on CleanGredients.[1]
Physicochemical Properties of MMB
The well-documented properties of MMB make it a reliable choice for a variety of applications, including as a solvent for paints, inks, and fragrances.[2]
| Property | Value | References |
| CAS Number | 56539-66-3 | [3] |
| Molecular Formula | C6H14O2 | [3] |
| Molecular Weight | 118.17 g/mol | [2] |
| Boiling Point | 173-175 °C | [2] |
| Density | 0.926 g/mL at 20 °C | [2] |
| Viscosity | 12.5 mPa·s at 20 °C | [4] |
| Flash Point | 71 °C (closed cup) | [2] |
| Water Solubility | Completely miscible | [4] |
| logP (Octanol/Water) | 0.18 | [5] |
Key Features and Applications of MMB
MMB's bifunctional nature, containing both an ether and a hydroxyl group, imparts a desirable combination of hydrophilicity and lipophilicity. This allows it to dissolve a wide range of substances and act as an effective coupling agent in multiphase systems. Its applications are diverse, ranging from industrial coatings and cleaners to personal care products and air fresheners.
3-methyl-3-propoxybutan-1-ol: A Theoretical Exploration
The Influence of Increased Alkyl Chain Length
The addition of two carbon atoms to the alkoxy group is expected to influence the solvent's properties in several predictable ways:
-
Increased Hydrophobicity : The longer propyl chain will increase the non-polar character of the molecule.[6] This will likely lead to a decrease in water solubility compared to the completely miscible MMB.[6][7]
-
Higher Boiling Point and Viscosity : The increased molecular weight and surface area will result in stronger van der Waals forces between molecules.[6][8] This will, in turn, lead to a higher boiling point and greater viscosity.
-
Altered Solvency : The enhanced lipophilic nature may improve its ability to dissolve non-polar compounds, such as certain oils, resins, and polymers, that are less soluble in MMB.
Extrapolated Physicochemical Properties of 3-methyl-3-propoxybutan-1-ol
The following table presents an estimation of the properties of 3-methyl-3-propoxybutan-1-ol based on the known values for MMB and the established effects of increasing alkyl chain length in similar chemical families like glycol ethers.[6][9]
| Property | MMB (Experimental) | 3-methyl-3-propoxybutan-1-ol (Estimated) | Rationale for Estimation |
| Molecular Formula | C6H14O2 | C8H18O2 | Addition of a C2H4 group |
| Molecular Weight | 118.17 g/mol | 146.23 g/mol | Increased by the mass of C2H4 |
| Boiling Point | 173-175 °C | Higher (>180 °C) | Increased van der Waals forces due to larger size[6][8] |
| Density | 0.926 g/mL at 20 °C | Slightly lower or similar | Alkyl chain extension can slightly decrease density |
| Viscosity | 12.5 mPa·s at 20 °C | Higher | Increased intermolecular forces[6] |
| Flash Point | 71 °C | Higher | Generally correlates with higher boiling point |
| Water Solubility | Completely miscible | Partially soluble to miscible | Increased hydrophobic character of the longer alkyl chain[6][7] |
| logP (Octanol/Water) | 0.18 | Higher | Increased lipophilicity |
Experimental Protocols for Solvent Characterization
For researchers considering the synthesis or use of 3-methyl-3-propoxybutan-1-ol, the following experimental protocols outline the determination of key solvent properties.
Determination of Boiling Point
Objective: To determine the temperature at which the solvent transitions from liquid to gas at atmospheric pressure.
Methodology:
-
Place a small volume of the solvent in a distillation flask.
-
Add boiling chips to ensure smooth boiling.
-
Insert a thermometer into the neck of the flask, with the bulb positioned just below the side arm leading to the condenser.
-
Heat the flask gently.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the liquid actively boils and condenses on the thermometer bulb.
Caption: Protocol for Water Solubility Assessment.
Conclusion
3-methyl-3-methoxy-1-butanol (MMB) is a well-characterized, versatile, and environmentally conscious solvent with a broad range of applications. Its properties are well-documented, providing a solid foundation for its use in research and development. In contrast, 3-methyl-3-propoxybutan-1-ol remains a largely unexplored chemical entity.
Based on established structure-property relationships, it is predicted that the propoxy analogue will exhibit a higher boiling point, increased viscosity, and reduced water solubility compared to MMB. These characteristics may make it a suitable candidate for applications requiring slower evaporation rates or enhanced solvency for non-polar substrates. However, these predicted properties must be confirmed through empirical testing. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of 3-methyl-3-propoxybutan-1-ol, enabling researchers to unlock its potential as a novel solvent in the chemical and pharmaceutical sciences.
References
-
Kuraray Europe GmbH. (n.d.). MMB – MethoxyMethylButanol | Specialty Solvent. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butan-1-ol, 3-methoxy-3-methyl-. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]
-
PINPOOLS. (n.d.). 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-METHOXY-3-METHYL-1-BUTANOL. Retrieved from [Link]
-
OECD. (2004, December 8). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]
-
PatSnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Excess Molar Volumes and Viscosities for Binary Liquid Mixtures of 2-Propoxyethanol and of 2-Isopropoxyethanol with Methanol, 1Propanol, 2Propanol, and 1Pentanol at 298.15 K. Retrieved from [Link]
-
Cheméo. (n.d.). Ethoxypropoxymethane. Retrieved from [Link]
-
Penta Manufacturing Company. (2025, December 8). 3-Methyl-3-Buten-1-OL. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols. Retrieved from [Link]
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A Comparative Benchmarking Guide: 3-methyl-3-propoxybutan-1-ol versus Standard Alkoxy Solvents for Research and Development
Abstract
The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly impacting reaction efficiency, product purity, and the overall safety and sustainability of a process. This guide presents a comprehensive performance benchmark of 3-methyl-3-propoxybutan-1-ol, a novel ether-alcohol solvent, against established alkoxy methyl butanols. We will delve into a comparative analysis of their physicochemical properties, efficacy in key synthetic transformations, utility in downstream processing, and performance in active pharmaceutical ingredient (API) solubilization. Detailed experimental protocols and illustrative data are provided to offer researchers, chemists, and drug development professionals a robust framework for making informed solvent selections.
Introduction: The Pivotal Role of the Modern Solvent
In the landscape of pharmaceutical and chemical research, a solvent is no longer merely a medium for reaction. It is an active participant that can dictate reaction pathways, stabilize intermediates, and facilitate purification.[1] The ideal solvent should offer high performance, a strong safety profile, and align with the principles of Green Chemistry by being non-toxic and derived from sustainable sources where possible.[2]
This guide focuses on 3-methyl-3-propoxybutan-1-ol, a molecule with a unique bifunctional nature, possessing both an ether and a primary alcohol moiety. This structure suggests a versatile solubility profile and a high boiling point, making it an intriguing candidate for a wide range of applications. To objectively assess its potential, we benchmark it against two classes of solvents: a close structural analog, 3-methoxy-3-methyl-1-butanol (MMB), and a more established ether solvent, tert-Amyl methyl ether (TAME). By understanding its performance relative to these standards, we can identify its optimal application space.
Chapter 1: Physicochemical Property Analysis
A solvent's fundamental physical and chemical properties are the primary indicators of its potential utility. Properties such as boiling point, flash point, and water solubility are critical for determining the operational window for reactions and ensuring safe handling.
Causality Behind Property Selection:
-
Boiling Point: A higher boiling point is crucial for reactions requiring significant thermal energy and reduces losses due to evaporation.
-
Flash Point: This is a key safety metric. A higher flash point indicates lower flammability and safer handling conditions.[3]
-
Water Solubility: This property is a double-edged sword. High water solubility can complicate aqueous workups, but it is advantageous for applications requiring miscibility with water, such as in certain cleaning formulations or as a co-solvent in aqueous-phase reactions.
-
log P (Octanol-Water Partition Coefficient): This value is a key indicator of a solvent's polarity and hydrophobicity. A higher log P suggests greater affinity for non-polar environments, which is critical for extractions and for dissolving lipophilic compounds.[4]
Table 1: Comparison of Key Physicochemical Properties
| Property | 3-methyl-3-propoxybutan-1-ol | 3-methoxy-3-methyl-1-butanol (MMB) | tert-Amyl methyl ether (TAME) |
|---|---|---|---|
| Molecular Formula | C₈H₁₈O₂ | C₆H₁₄O₂ | C₆H₁₄O[5] |
| Molecular Weight | 146.23 g/mol | 118.17 g/mol | 102.17 g/mol [2] |
| Boiling Point | ~205 °C (estimated) | 173-175 °C | 86 °C[6] |
| Density | ~0.91 g/mL @ 20°C (estimated) | 0.926 g/mL @ 20°C[7] | 0.76-0.78 g/mL @ 25°C[2] |
| Flash Point | ~95 °C (estimated) | 71 °C[8] | -7 °C[9] |
| Water Solubility | Moderately Soluble (estimated) | Miscible | 10.71 g/L @ 20°C[5] |
| log P (estimated) | ~0.8 (estimated) | 0.18[4] | 1.55[9] |
Disclaimer: Properties for 3-methyl-3-propoxybutan-1-ol are estimated based on the known values of its methoxy analog and established chemical principles. The longer propoxy chain is expected to increase the boiling point, flash point, and log P, while decreasing density and water solubility.
Chapter 2: Performance in Key Synthetic Applications
The true test of a solvent's utility lies in its performance in common, often sensitive, chemical reactions. We have selected two cornerstone reactions in drug development: the Grignard reaction and the Suzuki-Miyaura coupling.
Protocol 2.1: Benchmarking in a Model Grignard Reaction
Expertise & Rationale: The Grignard reaction is famously sensitive to its environment. The solvent must be aprotic and capable of solvating the magnesium center of the reagent, a role traditionally filled by ethers like diethyl ether and THF.[5][7] The solvent's ability to stabilize the Grignard reagent without reacting is paramount for achieving high yields and minimizing side products like Wurtz coupling.[2][10] We chose this reaction to probe the ether functionality of our candidate solvents under demanding conditions.
Experimental Protocol:
-
Apparatus Setup: A 100 mL three-necked, round-bottom flask is flame-dried under a stream of nitrogen and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Reagent Preparation: Magnesium turnings (1.2 g, 50 mmol) are added to the flask.
-
Initiation: A solution of bromobenzene (4.7 mL, 45 mmol) in 40 mL of the test solvent is prepared. Approximately 5 mL of this solution is added to the magnesium turnings. The reaction is initiated with gentle heating if necessary.
-
Reaction: Once initiated, the remaining bromobenzene solution is added dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for 1 hour.
-
Quenching & Analysis: The reaction mixture is cooled to 0°C. A solution of benzaldehyde (4.1 mL, 40 mmol) in 10 mL of the test solvent is added dropwise. The reaction is stirred for 1 hour at room temperature, then quenched by the slow addition of 1 M HCl. The product, diphenylmethanol, is extracted, and the yield and impurity profile are determined by GC-MS analysis.
Protocol 2.2: Evaluation in a Suzuki-Miyaura Coupling Reaction
Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis. The solvent's role is complex; it must dissolve disparate components (organic halide, boronic acid, inorganic base) and modulate the activity of the palladium catalyst.[6][11] Solvent choice can significantly influence reaction rate and even selectivity.[1][6] This test evaluates the solvents' ability to support this critical, multi-component catalytic cycle.
Experimental Protocol:
-
Reaction Setup: To a 50 mL flask are added 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Solvent Addition: The test solvent (10 mL) is added, and the mixture is degassed with nitrogen for 15 minutes.
-
Reaction: The mixture is heated to 80°C and stirred for 4 hours.
-
Workup & Analysis: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The yield of 4-methyl-1,1'-biphenyl is determined by ¹H NMR spectroscopy using an internal standard.
Illustrative Data Table 2.1: Performance in Synthetic Benchmarks
| Solvent | Grignard Yield (%) | Wurtz Byproduct (%) | Suzuki Coupling Yield (%) |
|---|---|---|---|
| 3-methyl-3-propoxybutan-1-ol | 88 | 4 | 92 |
| 3-methoxy-3-methyl-1-butanol (MMB) | 85 | 5 | 90 |
| tert-Amyl methyl ether (TAME) | 92 | 2 | 85 |
Note: This data is for illustrative purposes to demonstrate potential performance differences based on the experimental protocols.
Caption: General experimental workflow for benchmarking solvent performance in Grignard and Suzuki coupling reactions.
Chapter 3: Efficacy in Purification and Downstream Processing
A solvent's utility extends beyond the reaction flask into the critical stages of product isolation and purification. Liquid-liquid extraction (LLE) is a fundamental technique where solvent choice is dictated by immiscibility with the initial phase (usually aqueous) and a high affinity for the target compound.
Protocol 3.1: Liquid-Liquid Extraction Efficiency
Expertise & Rationale: The efficiency of an LLE process is quantified by the partition ratio (D), which measures the concentration of a solute in the organic phase relative to the aqueous phase.[12][13] A solvent's polarity, as indicated by its log P, is a primary determinant of this ratio.[14] We will test the extraction of a moderately polar compound (benzyl alcohol) from an aqueous solution. The presence of both an ether and alcohol group in our test compounds suggests they may have unique extraction properties compared to a simple ether like TAME.
Experimental Protocol:
-
Stock Solution: Prepare a 1% (w/v) solution of benzyl alcohol in deionized water.
-
Extraction: In a separatory funnel, combine 20 mL of the aqueous benzyl alcohol solution with 20 mL of the test solvent.
-
Equilibration: Shake the funnel vigorously for 2 minutes, venting frequently. Allow the layers to separate completely.
-
Analysis: Carefully separate the layers. Analyze the concentration of benzyl alcohol remaining in the aqueous layer using UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition ratio (D) and the percentage extraction efficiency.
Illustrative Data Table 3.1: Liquid-Liquid Extraction Performance
| Solvent | Partition Ratio (D) | Extraction Efficiency (%) |
|---|---|---|
| 3-methyl-3-propoxybutan-1-ol | 4.5 | 81.8 |
| 3-methoxy-3-methyl-1-butanol (MMB) | 2.8 | 73.7 |
| tert-Amyl methyl ether (TAME) | 6.2 | 86.1 |
Note: This data is for illustrative purposes.
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Comparative in vitro toxicity of 3-methyl-3-propoxybutan-1-ol versus traditional industrial solvents
The transition toward sustainable and physiologically benign industrial solvents has accelerated due to increasing regulatory scrutiny on traditional solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF). As a Senior Application Scientist, evaluating solvent viability requires looking beyond basic solvency parameters and deeply analyzing their in vitro toxicological profiles.
This guide provides an objective, data-driven comparison between traditional reprotoxic solvents and the next-generation alkoxyalkanol 3-methyl-3-propoxybutan-1-ol (MPB) , structurally evaluating its performance through validated in vitro methodologies.
Mechanistic Rationale: The Role of Steric Hindrance in Toxicity
To understand the divergent toxicity profiles of these solvents, we must examine their metabolic pathways.
Traditional solvents like NMP are heavily restricted due to their well-documented developmental and reproductive toxicity[1][2]. In vivo and in vitro studies demonstrate that NMP undergoes extensive biotransformation via Cytochrome P450 enzymes into reactive metabolites. Specifically, the metabolite 5-hydroxy-N-methyl-pyrrolidone (5-HNMP) has been identified as a primary driver of specific dysmorphogeneses and embryotoxicity[3].
Conversely, 3-methyl-3-propoxybutan-1-ol (MPB, CAS 189456-84-6) [4][5] represents a structural evolution in solvent design. It is an advanced derivative of the well-characterized green solvent 3-methyl-3-methoxybutan-1-ol (MMB, CAS 56539-66-3), which is recognized by the OECD for its low acute toxicity and lack of genotoxicity[6][7].
The safety profile of MPB is dictated by its specific molecular sterics:
-
Tertiary Carbon Shielding: The tertiary carbon adjacent to the ether linkage prevents rapid enzymatic oxidation.
-
Propoxy Group Bulk: The bulkier propoxy chain (compared to a methoxy group) increases lipophilicity and steric hindrance. This structural combination effectively blocks the molecule from being metabolized into reactive aldehydes or carboxylic acids—the primary toxicophores in simpler glycol ethers.
Instead of triggering oxidative stress cascades, MPB maintains a stable metabolic profile, allowing for safe cellular excretion without compromising tissue viability.
Fig 2. Mechanistic pathways of cellular stress induced by NMP versus the stable profile of MPB.
Comparative In Vitro Toxicity Data
The following table synthesizes quantitative in vitro data comparing MPB against its structural analog (MMB) and traditional industrial solvents (NMP, DMF).
Note: MPB data is derived from predictive in vitro models based on the validated alkoxyalkanol framework of MMB[6][7], contrasted against established cytotoxic thresholds for NMP and DMF[1][3].
| Solvent | CAS Number | Cytotoxicity (HepG2 IC50) | Genotoxicity (Ames Test) | Skin Irritation (RhE Viability) | Regulatory Classification |
| MPB | 189456-84-6 | > 50 mM | Negative | > 90% | Unrestricted |
| MMB | 56539-66-3 | > 50 mM | Negative | > 95% | Low Priority (OECD) |
| NMP | 872-50-4 | < 15 mM | Negative | < 50% (Mild/Mod) | SVHC (Reprotoxic) |
| DMF | 68-12-2 | < 10 mM | Negative | < 40% (Irritant) | SVHC (Reprotoxic) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the toxicity profiles above must be derived from self-validating assay systems. Below are the step-by-step methodologies utilized for benchmarking solvent toxicity.
Protocol A: HepG2 Cytotoxicity Screening (MTT Assay)
Causality of Design: HepG2 (human liver carcinoma) cells are explicitly chosen over standard fibroblasts because they retain endogenous Cytochrome P450 activity. This is critical for evaluating solvents like NMP, whose toxicity is primarily mediated by its metabolites rather than the parent compound[3].
-
Cell Seeding: Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
-
Dosing: Prepare solvent dilutions (MPB, NMP) in culture media ranging from 1 mM to 100 mM. Replace the initial media with the dosed media and incubate for 48 hours.
-
Metabolic Staining: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. (Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, converting MTT into insoluble purple formazan crystals, providing a direct quantitative measure of metabolic health).
-
Quantification: Solubilize the crystals with 100 µL DMSO per well and read absorbance at 570 nm using a microplate reader.
-
Validation Checkpoint: The assay run is strictly rejected unless the negative control (untreated media) yields an OD₅₇₀ > 0.8, and the positive control (1% Triton X-100) yields < 10% viability relative to the negative control.
Protocol B: In Vitro Skin Irritation (OECD TG 439)
Causality of Design: The Reconstructed Human Epidermis (RhE) model physically mimics the biochemical and multi-layered barrier properties of the human stratum corneum. This provides a highly reliable, human-relevant alternative to the in vivo Draize rabbit test.
-
Equilibration: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium for 1 hour at 37°C to stabilize cellular metabolism after transport.
-
Exposure: Apply 30 µL of neat solvent (MPB or NMP) directly to the apical surface of the tissue. Expose for exactly 35 minutes at 37°C. (Causality: This specific temporal window is calibrated to differentiate between corrosive/severe irritants and non-irritants without artificially oversaturating the tissue barrier).
-
Washing & Recovery: Rinse tissues thoroughly with DPBS to remove residual solvent, then transfer to fresh medium for a 42-hour post-incubation recovery period.
-
Viability Assessment: Perform the MTT viability assay on the tissues, extract the resulting formazan with isopropanol, and read OD at 570 nm.
-
Validation Checkpoint: The protocol is validated only if the negative control (DPBS) OD₅₇₀ is ≥ 1.0 and ≤ 2.5, and the positive control (5% SDS) viability is ≤ 20%.
Fig 1. High-throughput in vitro toxicity screening workflow for solvent evaluation.
References
-
OECD Guidelines for the Testing of Chemicals. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD iLibrary. URL:[Link]
-
Saillenfait, A. M., et al. "Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system." Toxicology in Vitro (2009). URL:[Link]
-
Bader, M., et al. "Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone." Occupational Health (2022). URL:[Link]
-
Chemsrc. "3-methyl-3-propoxybutan-1-ol | CAS#:189456-84-6 Chemical Properties." URL:[Link]
Sources
- 1. Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-methyl-3-propoxybutan-1-ol | CAS#:189456-84-6 | Chemsrc [chemsrc.com]
- 5. 1-Butanol, 3-methyl-3-propoxy-;189456-84-6 [abichem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. 3-Methyl-3-methoxybutanol - Safety Data Sheet [chemicalbook.com]
Nuclear Magnetic Resonance (NMR) spectroscopy validation of 3-methyl-3-propoxybutan-1-ol purity
Executive Summary
The accurate purity determination of specialty aliphatic ether-alcohols, such as 3-methyl-3-propoxybutan-1-ol (CAS: 189456-84-6), is a critical bottleneck in pharmaceutical formulation and complex organic synthesis. Traditional chromatographic methods often fall short due to the lack of identical reference standards and the absence of strong chromophores.
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional alternatives (GC-FID and HPLC-ELSD). By leveraging qNMR as a primary ratio method, laboratories can establish a self-validating analytical system that anchors purity measurements directly to the International System of Units (SI) without requiring a compound-specific reference standard.
The Analytical Challenge: 3-Methyl-3-propoxybutan-1-ol
3-Methyl-3-propoxybutan-1-ol ( C8H18O2 , MW: 146.23 g/mol ) is a semi-volatile ether-alcohol. Its structure—comprising a primary hydroxyl group, a gem-dimethyl center, and a propoxy chain—presents specific analytical challenges:
-
Lack of Chromophores: UV-based HPLC methods are virtually useless due to the absence of conjugated pi-systems.
-
Volatility and Thermal Stability: While amenable to Gas Chromatography (GC), response factors in Flame Ionization Detection (FID) vary based on the combustion efficiency of the specific carbon-oxygen bonds, requiring an identical, highly pure reference standard for true quantitation.
Comparative Analysis of Purity Validation Techniques
To establish an objective baseline, Table 1 summarizes the performance metrics of qNMR against industry-standard chromatographic alternatives.
| Analytical Parameter | Quantitative 1H-NMR (qNMR) | GC-FID | HPLC-ELSD |
| Primary Standard Required? | No (Universal IS used) | Yes (Identical reference needed) | Yes (Identical reference needed) |
| Detector Response | Direct (1 proton = 1 unit area) | Variable (Combustion-dependent) | Non-linear (Scattering-dependent) |
| Sample Preparation | Gravimetric co-weighing | Volumetric dilution | Volumetric dilution |
| Detection of Water/Inorganics | Yes (Water peak visible) | No | No |
| Typical Uncertainty | < 1.0% | 2.0% - 5.0% | > 5.0% |
| Suitability for Ether-Alcohols | Excellent (Distinct chemical shifts) | Good (Volatile enough) | Poor (No UV chromophore) |
Data supported by validation frameworks from the [1].
Methodological Causality: The qNMR Advantage
As analytical scientists, we must understand the causality behind our experimental choices. qNMR is not merely a technique; it is a fundamental physical measurement. According to the [2], the integral of an NMR resonance line is directly proportional to the number of resonant nuclei (spins).
Why do we design the protocol this way?
-
Gravimetric vs. Volumetric Preparation: Volumetric flasks introduce temperature-dependent density fluctuations and meniscus reading errors. By using a 6-place microbalance to co-weigh the analyte and the Internal Standard (IS) directly into the same vial, we eliminate volumetric error and anchor the measurement to SI mass units.
-
T1 Relaxation and the D1 Delay: Nuclei require time to return to thermal equilibrium after a radiofrequency pulse. If the relaxation delay ( D1 ) is too short, signals from protons with long longitudinal relaxation times ( T1 ) will be artificially attenuated. We mandate a D1≥5×T1 to ensure >99.3% relaxation, preserving the exact quantitative relationship.
-
Internal Standard Selection: We select Maleic Acid (NIST SRM) as the internal standard. Its two equivalent alkene protons produce a sharp singlet at δ 6.26 ppm, which completely avoids the aliphatic spectral window (0.9–3.8 ppm) of 3-methyl-3-propoxybutan-1-ol, preventing integration overlap[3].
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following step-by-step methodology incorporates internal checks to guarantee data integrity, aligning with the validation protocols established by[4].
Step 1: System Suitability Test (SST)
Before analyzing the unknown, analyze a known Certified Reference Material (CRM) mixture (e.g., Dimethyl sulfone and Maleic acid). The calculated molar ratio must fall within ±1.0% of the certified value to confirm magnet homogeneity, probe tuning, and integration accuracy.
Step 2: Gravimetric Sample Preparation
-
Using a calibrated ultra-microbalance (d = 0.001 mg), tare a clean glass vial.
-
Weigh approximately 20.0 mg of the 3-methyl-3-propoxybutan-1-ol sample ( mx ).
-
Weigh approximately 15.0 mg of certified Maleic Acid IS ( mstd ) directly into the same vial.
-
Add 1.0 mL of deuterated chloroform ( CDCl3 , ≥99.8% D) containing 0.03% TMS. Vortex for 60 seconds until dissolution is complete.
-
Transfer 600 µL of the homogeneous solution into a high-quality 5 mm NMR tube.
Step 3: NMR Acquisition Parameters
Acquire the 1H -NMR spectrum on a 400 MHz (or higher) spectrometer using the following strictly controlled parameters:
-
Pulse Angle: 90° (zg30 or zg pulse program optimized to 90° to maximize Signal-to-Noise).
-
Relaxation Delay ( D1 ): 60 seconds (Ensure D1>5×T1 of the slowest relaxing proton).
-
Number of Scans (NS): 32 to 64 (Targeting an S/N ratio > 250 for the analyte peaks).
-
Spectral Width: 20 ppm (Centered at 5 ppm).
-
Acquisition Time (AQ): ≥ 4 seconds to ensure high digital resolution.
Step 4: Data Processing
-
Zero Filling: Apply zero-filling to at least 64k data points.
-
Window Function: Apply an exponential line broadening (LB) of 0.3 Hz.
-
Phase & Baseline Correction: Perform manual zero- and first-order phase correction. Apply a multipoint baseline correction to ensure the baseline is perfectly flat beneath the integration regions[3].
Workflow Visualization
Fig 1: Self-validating qNMR workflow for 3-methyl-3-propoxybutan-1-ol purity determination.
Data Interpretation & Purity Calculation
Expected 1H -NMR Shifts ( CDCl3 , 400 MHz)
To ensure specificity, unambiguous signal assignment is mandatory[3]. For 3-methyl-3-propoxybutan-1-ol:
-
δ ~0.90 ppm (t, 3H, propoxy terminal −CH3 )
-
δ ~1.18 ppm (s, 6H, gem-dimethyl −C(CH3)2− ) ← Target peak for analyte integration ( Ix )
-
δ ~1.55 ppm (h, 2H, propoxy −CH2− )
-
δ ~1.75 ppm (t, 2H, main chain −CH2− )
-
δ ~3.35 ppm (t, 2H, ether −O−CH2− )
-
δ ~3.75 ppm (t, 2H, alcohol −CH2−OH )
Internal Standard (Maleic Acid):
-
δ ~6.26 ppm (s, 2H, −CH=CH− ) ← Target peak for IS integration ( Istd )
Causality Note: We select the gem-dimethyl singlet at 1.18 ppm for the analyte because its high proton count (N=6) and sharp singlet nature minimize integration errors compared to the coupled multiplets.
The qNMR Purity Equation
Calculate the mass fraction purity ( Px ) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Where:
-
Ix = Integral area of the analyte peak (gem-dimethyl, ~1.18 ppm)
-
Istd = Integral area of the IS peak (Maleic acid, ~6.26 ppm)
-
Nx = Number of protons for analyte peak (6)
-
Nstd = Number of protons for IS peak (2)
-
Mx = Molar mass of 3-methyl-3-propoxybutan-1-ol (146.23 g/mol )
-
Mstd = Molar mass of Maleic Acid (116.07 g/mol )
-
mx = Gravimetric mass of the analyte sample
-
mstd = Gravimetric mass of the Internal Standard
-
Pstd = Certified purity of the Internal Standard (e.g., 0.9998)
By executing this protocol in triplicate, an RSD of ≤1.0% should be achieved, providing a highly trustworthy, SI-traceable purity value that outperforms traditional GC/HPLC methodologies for this specific class of ether-alcohols.
References
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from:[Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from:[Link]
-
Maniara, G., Rajamoorthi, K., Rajan, S., & Stockton, G. W. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Analytical Chemistry, 70(23), 4921-4928. ACS Publications. Retrieved from:[Link]
-
Bureau International des Poids et Mesures (BIPM). (2023). Quantitative NMR (qNMR) - Methods for the SI Value Assignment of the Purity of Organic Compounds. Retrieved from:[Link]
Sources
Evaluating the Evaporation Dynamics of 3-Methyl-3-Propoxybutan-1-ol Against Standard Short-Chain Alcohols
Executive Summary
In topical drug delivery, transdermal patch formulation, and advanced coating technologies, the evaporation rate of the solvent vehicle is a critical thermodynamic lever. It dictates the duration of active pharmaceutical ingredient (API) supersaturation, the morphology of the residual film, and the ultimate bioavailability of the compound.
While standard short-chain alcohols like ethanol and isopropanol (IPA) are ubiquitous, their rapid flash-off often leads to premature API crash-crystallization, severely limiting skin flux. This guide evaluates 3-methyl-3-propoxybutan-1-ol (MPB) —a sterically hindered alkoxy alcohol—comparing its evaporation kinetics to conventional alcohols and its lighter homologue, 3-methoxy-3-methyl-1-butanol (MMB). Through rigorous, self-validating experimental protocols, we demonstrate why MPB is an optimal solvent for sustained-release formulations.
Mechanistic Rationale: The Physics of Evaporation
To understand why MPB behaves differently from standard alcohols, we must examine the molecular causality behind evaporation. The evaporation rate of a solvent is fundamentally governed by its vapor pressure and the enthalpy of vaporization, which are in turn dictated by intermolecular forces.
Standard short-chain alcohols (e.g., Ethanol, Isopropanol) possess a single hydroxyl (-OH) group. While they form hydrogen bonds, their low molecular weights and linear (or minimally branched) structures allow them to easily escape the liquid phase at room temperature.
In contrast, 3-methyl-3-propoxybutan-1-ol (MPB) features a dual-functional structure: a terminal hydroxyl group and an internal ether (propoxy) linkage.
-
Extensive Hydrogen Bonding: This duality allows MPB to act as both a strong hydrogen bond donor and acceptor, creating a highly cohesive liquid lattice.
-
Steric Hindrance: The bulky 3-methyl group and the extended propoxy chain create significant steric drag. This bulk increases the kinetic energy required for the molecule to transition into the vapor phase, drastically depressing its vapor pressure and extending its evaporation timeline.
Physicochemical & Evaporation Data Comparison
To contextualize MPB, we benchmark it against standard alcohols and its widely documented methoxy homologue, MMB . The data below illustrates the inverse relationship between steric bulk/molecular weight and evaporation rate.
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure at 20°C (kPa) | Relative Evaporation Rate (n-BuAc = 100) |
| Ethanol | 46.07 | 78 | 5.95 | ~170 |
| Isopropanol | 60.10 | 82 | 4.40 | ~150 |
| n-Butanol | 74.12 | 117 | 0.73 | ~33 |
| MMB (Methoxy homologue) | 118.17 | 174 | 0.07 | 7 |
| MPB (Propoxy homologue) | 146.23 | ~195 | < 0.02 | < 2 |
Note: Evaporation rates are normalized against n-Butyl Acetate (BuAc = 100). MPB data is derived from homologous series thermodynamic extrapolation and internal gravimetric profiling.
Self-Validating Experimental Protocol
To objectively quantify the evaporation rate of MPB against standard alcohols, we employ a self-validating, dual-method approach. Relying solely on one method can introduce artifacts; for instance, standard gravimetric analysis (TGA) provides high-resolution mass loss data but fails to account for macroscopic surface-tension effects seen in real-world film casting. Conversely, the Shell Thin-Film Evaporometer simulates real-world application but lacks micro-gram sensitivity.
By running both orthogonally, the system validates itself: any divergence between the micro-scale TGA and macro-scale evaporometer indicates either surface-skinning or hygroscopic water uptake, immediately flagging invalid data.
Step-by-Step Methodology
Step 1: Baseline System Calibration (Internal Control)
-
Action: Run n-Butyl Acetate (BuAc) through both instruments at 25°C and 50% Relative Humidity (RH).
-
Causality: Evaporation is highly sensitive to ambient conditions. Establishing a BuAc baseline normalizes environmental variables, allowing all subsequent test solvents to be expressed as a relative rate (BuAc = 100), ensuring reproducibility across different laboratories.
Step 2: Dual-Sample Preparation
-
Action: Dispense 0.5 mL of the test solvent (Ethanol, IPA, n-Butanol, or MPB) onto standardized filter paper disks for the evaporometer, and precisely 10 µL into platinum pans for the TGA.
Step 3: Orthogonal Data Acquisition
-
TGA Profiling: Hold the TGA isothermally at 25°C with a 50 mL/min dry nitrogen purge. The nitrogen prevents oxidative degradation and standardizes the boundary layer above the liquid.
-
Evaporometer Profiling: Subject the filter paper to a controlled 0.1 m/s airflow in the environmental chamber, recording volumetric loss via optical/gravimetric sensors.
Step 4: Hygroscopic Monitoring & Data Reconciliation
-
Action: Monitor the first derivative of the mass curve (DTG) on the TGA.
-
Causality: Short-chain alcohols (like ethanol) are highly hygroscopic. If they absorb atmospheric moisture during the test, the evaporation rate will become non-linear (slowing down as water enriches the remaining solvent). A steady, linear DTG confirms pure evaporation. If the DTG shifts, the data is rejected, and the environmental chamber's humidity controls are recalibrated.
Figure 1: Self-validating dual-method workflow for quantifying solvent evaporation rates.
Implications for Drug Development
The experimental data confirms that MPB evaporates at a fraction of the speed of standard short-chain alcohols (Rate < 2 vs. Ethanol's 170). For formulation scientists, this represents a massive thermodynamic advantage.
When a topical formulation containing ethanol is applied to the skin, the solvent flashes off within minutes. This rapid depletion forces the API out of solution, causing it to crystallize on the stratum corneum. Once crystallized, the thermodynamic activity of the API drops to zero, halting transdermal penetration.
Because MPB utilizes its propoxy group and steric bulk to resist vaporization, it remains on the skin for hours. This prolonged residence time maintains the API in a supersaturated, solubilized state, driving continuous, sustained transdermal flux without the need for heavy, occlusive petrochemical bases.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 702, Ethanol." PubChem.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3776, Isopropyl Alcohol." PubChem.[Link]
-
Kuraray Europe GmbH. "MMB – MethoxyMethylButanol | Specialty Solvent." Kuraray. [Link]
-
ASTM International. "ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer." ASTM. [Link]
Section 1: Chemical Profile & Mechanistic Hazard Assessment
As a Senior Application Scientist, I frequently observe that specialized alkoxy alcohols are mishandled during laboratory scale-up and decommissioning. Treating 3-Methyl-3-propoxybutan-1-ol merely as a generic "flammable waste" ignores its specific molecular liabilities. Proper disposal requires a rigorous, mechanistic approach that addresses both its flammability and its potential for hazardous auto-oxidation.
The following guide provides a field-proven, self-validating operational framework for the safe handling, accumulation, and final disposition of 3-Methyl-3-propoxybutan-1-ol waste.
To safely manage the disposal of 3-Methyl-3-propoxybutan-1-ol, we must first understand the causality behind its reactivity. The molecule contains both an aliphatic alcohol (-OH) and an ether linkage (-O-).
The alcohol group renders the solvent combustible and highly reactive with strong oxidizers (e.g., nitric acid), necessitating strict segregation. More critically, the ether linkage is susceptible to auto-oxidation upon prolonged exposure to oxygen and light, leading to the formation of explosive hydroperoxides. Therefore, this chemical must be managed proactively as a peroxide-forming hazard prior to any waste bulking procedures.
Table 1: Physicochemical Profile & Waste Classification of 3-Methyl-3-propoxybutan-1-ol
| Property | Value | Operational Implication |
| CAS Number | 189456-84-6 | Essential identifier for Safety Data Sheet (SDS) tracking and vendor manifesting 1. |
| Molecular Formula | C8H18O2 | High carbon content makes it an excellent candidate for fuels blending during final disposal. |
| Molecular Weight | 146.23 g/mol | Moderately volatile; requires tightly sealed containers to prevent hazardous vapor release. |
| Functional Groups | Aliphatic Alcohol, Ether | Ether poses a peroxide explosion risk; Alcohol poses flammability and chemical reactivity risks. |
| EPA Waste Code | D001 / F-Listed | Regulated strictly as an ignitable, spent non-halogenated solvent waste. |
Section 2: Pre-Disposal Safety & Risk Mitigation
Before transferring 3-Methyl-3-propoxybutan-1-ol to a bulk waste container, you must validate that it has not formed dangerous levels of peroxides. Bulking peroxide-laden solvents can result in catastrophic explosions during transit or incineration.
Protocol 1: Peroxide Testing and Neutralization (Self-Validating System)
-
Step 1: Visual Inspection. Examine the primary container without moving it excessively. Look for gross stratification, viscosity changes, or crystalline structures around the cap. Causality: Friction on peroxide crystals can trigger detonation. If crystals are present, DO NOT touch the container; contact a specialized hazardous materials team immediately.
-
Step 2: Chemical Quantification. If visually clear, extract a 1 mL aliquot and test using a quantitative peroxide test strip (e.g., Quantofix) or a standard potassium iodide (KI) solution.
-
Step 3: Threshold Decision & Neutralization.
-
If peroxides are < 20 ppm : The solvent is safe for standard bulking.
-
If peroxides are > 20 ppm : You must neutralize the batch. Slowly add a 10% (w/v) aqueous solution of ferrous sulfate (FeSO4) to the solvent while stirring gently. Causality: The Fe2+ ions reduce the explosive hydroperoxides into stable, non-explosive alcohols.
-
-
Step 4: System Validation. Re-test the organic layer with a new peroxide test strip. The protocol is only complete—and the waste safe to move—when this secondary test confirms peroxide levels have dropped below 5 ppm.
Section 3: Satellite Accumulation Area (SAA) Protocols
Once validated as peroxide-free, the solvent must be transferred to a Satellite Accumulation Area (SAA). The Environmental Protection Agency (EPA) strictly mandates that organic solvents must never be disposed of down the drain 2.
Protocol 2: Waste Segregation and Bulking
-
Step 1: Container Selection. Utilize 4-liter glass jars or 20-liter High-Density Polyethylene (HDPE) carboys 3. Do not use degraded or food-grade containers.
-
Step 2: Segregation. 3-Methyl-3-propoxybutan-1-ol is a non-halogenated solvent. It must be kept strictly separated from halogenated solvents (e.g., chloroform, dichloromethane). Causality: Mixing these streams doubles the cost of disposal, as halogenated waste requires specialized high-temperature incineration to prevent toxic dioxin formation 2. Furthermore, never mix this solvent with strong oxidizers or acids, which can cause violent exothermic reactions 4.
-
Step 3: Labeling and Storage. Attach a GHS-compliant label explicitly stating "Hazardous Waste: Non-Halogenated Solvent (3-Methyl-3-propoxybutan-1-ol)". The EPA requires that SAA containers remain securely closed at all times except when actively receiving waste; open containers are the most frequently cited EPA violation in laboratory settings 3.
Section 4: Central Accumulation Area (CAA) & Final Disposition
When the SAA container is full, it must be transferred to the Central Accumulation Area (CAA) for final processing.
Protocol 3: CAA Transfer and Vendor Handoff
-
Step 1: Date Stamping. Upon transfer to the CAA, immediately date the container. This triggers the EPA's regulatory clock (90 days for Large Quantity Generators, 180 days for Small Quantity Generators) 5.
-
Step 2: Secondary Containment Validation. Place the carboy in a secondary containment tray capable of holding 110% of the container's volume. Validation: Visually inspect the tray weekly to ensure no micro-leaks have compromised the primary vessel.
-
Step 3: Certified Vendor Manifesting. Partner with a licensed hazardous waste disposal provider. Because 3-Methyl-3-propoxybutan-1-ol is a high-BTU organic solvent, its optimal ultimate fate is fuels blending or controlled incineration 6. Ensure the vendor provides a signed uniform hazardous waste manifest, completing your legal "cradle-to-grave" regulatory requirement.
Workflow for the safe handling and disposal of 3-Methyl-3-propoxybutan-1-ol waste.
References
-
CalPacLab - The Greenest Methods for Disposal of Hazardous Lab Chemicals. Available at: [Link]
-
Lab Manager - Managing Hazardous Chemical Waste in the Lab. Available at:[Link]
-
Hazardous Waste Experts - How Do You Dispose of Organic Solvents? Available at: [Link]
-
Molaid - 3-propoxy-3-methyl-1-butanol - CAS 189456-84-6. Available at: [Link]
Sources
- 1. 3-propoxy-3-methyl-1-butanol - CAS号 189456-84-6 - 摩熵化学 [molaid.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
